Bazedoxifene-5-glucuronide-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C36H42N2O9 |
|---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[1-[[4-[2-(azepan-1-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H42N2O9/c1-22-28-20-27(46-36-33(42)31(40)32(41)34(47-36)35(43)44)14-15-29(28)38(30(22)24-8-10-25(39)11-9-24)21-23-6-12-26(13-7-23)45-19-18-37-16-4-2-3-5-17-37/h6-15,20,31-34,36,39-42H,2-5,16-19,21H2,1H3,(H,43,44)/t31-,32-,33+,34-,36+/m0/s1/i18D2,19D2 |
InChI Key |
PAAXRVKIJQNQMY-OHMFEHQDSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=C2C5=CC=C(C=C5)O)C)N6CCCCCC6 |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Bazedoxifene-5-glucuronide-d4: Structure, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bazedoxifene-5-glucuronide-d4, a deuterated metabolite of the selective estrogen receptor modulator (SERM), Bazedoxifene (B195308). This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in pharmacokinetic and metabolic studies. Detailed experimental protocols for its synthesis, characterization, and application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside visual representations of relevant biological pathways and analytical workflows to support researchers in drug development.
Introduction
Bazedoxifene is a third-generation SERM used for the management of postmenopausal osteoporosis.[1] Like many xenobiotics, Bazedoxifene undergoes extensive phase II metabolism, with glucuronidation being the primary pathway.[2] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of more polar and readily excretable metabolites. The major metabolite of Bazedoxifene is Bazedoxifene-5-glucuronide.[2]
In the realm of drug metabolism and pharmacokinetics (DMPK), the accurate quantification of drugs and their metabolites in biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using LC-MS/MS, as they mitigate variability in sample processing and matrix effects. This compound, by incorporating four deuterium (B1214612) atoms, serves as an ideal internal standard for the precise measurement of its non-deuterated counterpart in complex biological samples.[3]
Chemical Structure and Properties
The chemical structures of Bazedoxifene, Bazedoxifene-5-glucuronide, and this compound are presented below. The key structural feature of the deuterated metabolite is the incorporation of four deuterium atoms on the indole (B1671886) ring system, which imparts a 4 Dalton mass shift, allowing for its differentiation from the endogenous metabolite by mass spectrometry.
Table 1: Physicochemical Properties
| Property | Bazedoxifene | Bazedoxifene-5-glucuronide | This compound |
| Molecular Formula | C₃₀H₃₄N₂O₃ | C₃₆H₄₂N₂O₉ | C₃₆H₃₈D₄N₂O₉ |
| Molecular Weight | 470.6 g/mol | 646.73 g/mol [4] | 650.77 g/mol [3] |
| CAS Number | 198481-32-2 | 328933-56-8[5] | Not available |
| IUPAC Name | 1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | (2S,3S,4S,5R,6S)-6-((1-((4-(2-(azepan-1-yl)ethoxy)phenyl)methyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | (2S,3S,4S,5R,6S)-6-((1-((4-(2-(azepan-1-yl)ethoxy)phenyl)methyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-yl-d4)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid |
Bazedoxifene Metabolism and Signaling Pathway
Bazedoxifene exerts its therapeutic effects by binding to estrogen receptors (ERs), acting as an agonist in bone and an antagonist in the uterus and breast tissue.[6] Its metabolism is primarily hepatic, with glucuronidation at the 5-hydroxyl position of the indole ring being the major metabolic route.[2]
Caption: Metabolic pathway of Bazedoxifene to its major glucuronide metabolites.
Bazedoxifene's interaction with estrogen receptors can modulate various downstream signaling pathways, including those involving STAT3 and MAPK, which are implicated in cell proliferation and survival.[7]
Caption: Simplified signaling pathway of Bazedoxifene via estrogen receptors.
Experimental Protocols
Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not publicly available. However, a general approach would involve the chemical or enzymatic glucuronidation of deuterated Bazedoxifene (Bazedoxifene-d4).
Method 1: Enzymatic Synthesis (Illustrative)
This method utilizes liver microsomes containing active UGT enzymes.
-
Materials: Bazedoxifene-d4, human liver microsomes, UDP-glucuronic acid (UDPGA), magnesium chloride (MgCl₂), Tris-HCl buffer (pH 7.4), acetonitrile (B52724), and water.
-
Protocol:
-
Prepare an incubation mixture containing Tris-HCl buffer, MgCl₂, and human liver microsomes.
-
Add Bazedoxifene-d4 (dissolved in a minimal amount of organic solvent) to the mixture.
-
Initiate the reaction by adding UDPGA.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-4 hours).
-
Terminate the reaction by adding an excess of cold acetonitrile to precipitate proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant containing the synthesized this compound.
-
Purify the product using preparative high-performance liquid chromatography (HPLC).
-
Method 2: Chemical Synthesis (General Approach)
Chemical synthesis of glucuronides can be complex but offers higher yields. A common method is the Koenigs-Knorr reaction.
-
Materials: Bazedoxifene-d4, acetobromo-α-D-glucuronic acid methyl ester, a suitable catalyst (e.g., silver carbonate), and appropriate solvents.
-
Protocol:
-
React Bazedoxifene-d4 with acetobromo-α-D-glucuronic acid methyl ester in the presence of a catalyst. This step couples the glucuronic acid moiety to the 5-hydroxyl group of Bazedoxifene-d4.
-
Deprotect the acetyl and methyl ester groups on the glucuronic acid moiety using basic hydrolysis.
-
Purify the final product, this compound, using chromatographic techniques.
-
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the accurate mass of the molecule. Tandem mass spectrometry (MS/MS) will provide fragmentation patterns that can confirm the structure. The expected [M+H]⁺ ion for this compound would be approximately m/z 651.79. A characteristic neutral loss of 176 Da (the glucuronic acid moiety) would be expected in the MS/MS spectrum, yielding a fragment ion corresponding to protonated Bazedoxifene-d4.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The spectra should be compared with those of the non-deuterated standard to confirm the site of glucuronidation and the location of the deuterium labels.
Quantification of Bazedoxifene-5-glucuronide in Biological Samples using LC-MS/MS
This compound is used as an internal standard for the accurate quantification of endogenous Bazedoxifene-5-glucuronide.
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to separate the analyte from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Bazedoxifene-5-glucuronide: [To be determined empirically] this compound: [To be determined empirically] |
Sample Preparation Protocol (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.
Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of the major metabolite of Bazedoxifene in biological matrices. This technical guide has provided a detailed overview of its chemical properties, synthesis, characterization, and application in modern bioanalytical workflows. The provided experimental protocols and diagrams serve as a valuable resource for researchers in the field of drug metabolism, pharmacokinetics, and drug development, facilitating robust and reliable bioanalytical method development and execution.
References
- 1. An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. (2022) | Jean-Yves Sancéau [scispace.com]
- 2. Repurposing the selective estrogen receptor modulator bazedoxifene to suppress gastrointestinal cancer growth | EMBO Molecular Medicine [link.springer.com]
- 3. An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling | MDPI [mdpi.com]
- 7. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Bazedoxifene-5-glucuronide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Bazedoxifene-5-glucuronide-d4, a key deuterated metabolite of the selective estrogen receptor modulator (SERM), Bazedoxifene. This stable isotope-labeled internal standard is crucial for accurate quantification in pharmacokinetic and metabolic studies. This document outlines a plausible synthetic pathway, detailed experimental protocols, and comprehensive characterization data.
Introduction
Bazedoxifene is a third-generation SERM used for the management of postmenopausal osteoporosis and to treat moderate to severe vasomotor symptoms associated with menopause.[1][2] Like many pharmaceuticals, it undergoes extensive metabolism in the body, primarily through glucuronidation, to form more water-soluble compounds that can be readily excreted.[3][4] The major circulating metabolite is Bazedoxifene-5-glucuronide.[5]
For quantitative bioanalytical assays, particularly those employing mass spectrometry, stable isotope-labeled internal standards are essential for achieving high accuracy and precision. This compound serves this purpose, with the deuterium (B1214612) labels providing a distinct mass signature without significantly altering the chemical properties of the molecule.[6]
This guide details a proposed synthetic route for this compound, starting from the commercially available Bazedoxifene-d4. It also provides a thorough description of the analytical techniques used for its characterization and purification.
Synthesis of this compound
The synthesis of this compound involves the chemical conjugation of a deuterated Bazedoxifene precursor with a protected glucuronic acid donor, followed by deprotection. A common and effective method for forming such O-glycosidic bonds is the Koenigs-Knorr reaction.
Proposed Synthetic Pathway
The proposed two-step synthesis commences with the coupling of Bazedoxifene-d4 with a protected glucuronic acid bromide, followed by the removal of the protecting groups to yield the final product.
Experimental Protocol: Synthesis
Step 1: Koenigs-Knorr Glucuronidation
-
To a solution of Bazedoxifene-d4 (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add silver carbonate (Ag₂CO₃, 2.0 eq).
-
Stir the suspension under an inert atmosphere (argon or nitrogen) at room temperature for 30 minutes.
-
Add a solution of acetobromo-α-D-glucuronic acid methyl ester (1.5 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Protect the reaction from light and stir at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts.
-
Wash the celite pad with DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude protected this compound.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane.
Step 2: Deprotection
-
Dissolve the purified protected this compound in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add lithium hydroxide (B78521) (LiOH, 5.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.
-
Remove the organic solvent under reduced pressure.
-
Purify the aqueous residue by preparative High-Performance Liquid Chromatography (HPLC).
-
Lyophilize the pure fractions to obtain this compound as a solid.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Experimental Workflow for Characterization
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Expected Results:
| Parameter | Value |
| Retention Time | ~12.5 min |
| Purity | >98% |
Mass Spectrometry (MS)
Protocol:
-
System: High-Resolution Mass Spectrometer (e.g., Thermo Scientific Q Exactive)
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode
-
Scan Range: m/z 100-1000
-
Collision Energy (for MS/MS): 20-40 eV
Expected Results:
| Ion | Calculated m/z | Observed m/z | Description |
| [M-H]⁻ | 651.32 | 651.32 | Deprotonated molecular ion |
| [M-H-176]⁻ | 475.25 | 475.25 | Loss of the glucuronic acid moiety |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Spectrometer: Bruker Avance III 500 MHz or equivalent
-
Solvent: Methanol-d₄
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
Expected ¹H NMR Chemical Shifts (δ, ppm):
| Proton Assignment | Expected Chemical Shift (ppm) |
| Aromatic Protons (Bazedoxifene moiety) | 6.5 - 7.5 |
| Anomeric Proton (Glucuronic acid) | ~4.8 (d, J ≈ 7.5 Hz) |
| Glucuronic acid Protons | 3.2 - 4.0 |
| Methylene Protons (-CH₂-N) | ~2.8 |
| Methyl Protons (-CH₃) | ~2.1 |
Expected ¹³C NMR Chemical Shifts (δ, ppm):
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Aromatic Carbons | 110 - 160 |
| Anomeric Carbon (Glucuronic acid) | ~101 |
| Carboxyl Carbon (Glucuronic acid) | ~175 |
| Glucuronic acid Carbons | 70 - 80 |
| Aliphatic Carbons | 20 - 60 |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route, utilizing a Koenigs-Knorr reaction, offers a viable method for obtaining this essential internal standard. The comprehensive characterization protocols ensure the unambiguous identification and purity assessment of the final product, making it suitable for demanding bioanalytical applications in drug metabolism and pharmacokinetic research. Researchers and scientists in drug development can utilize this guide as a foundational resource for the in-house preparation and validation of this critical analytical tool.
References
- 1. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Separation of four glucuronides in a single sample by high-pressure liquid chromatography and its use in the determination of UDP glucuronosyltransferase activity toward four aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Metabolism of Bazedoxifene and its Major Glucuronide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bazedoxifene (B195308), a third-generation selective estrogen receptor modulator (SERM), is primarily metabolized through glucuronidation, a phase II metabolic process. This extensive metabolism results in the formation of two major glucuronide conjugates: bazedoxifene-5-glucuronide and bazedoxifene-4'-glucuronide (B602037). This guide provides a comprehensive overview of the metabolic pathways, the enzymes involved, quantitative pharmacokinetic data, and the experimental protocols used to elucidate the metabolism of bazedoxifene.
Metabolic Pathway of Bazedoxifene
The primary metabolic route for bazedoxifene is glucuronidation, with minimal to no involvement of cytochrome P450 (CYP) enzymes.[1][2][3] This process is catalyzed by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes, predominantly in the intestine and liver.[2][4] The two main metabolites formed are bazedoxifene-5-glucuronide and bazedoxifene-4'-glucuronide.[2][5] Of these, bazedoxifene-5-glucuronide is the major circulating metabolite, with plasma concentrations approximately 10 times higher than that of the parent drug.[4][6]
The UGT isoenzymes primarily responsible for the glucuronidation of bazedoxifene are UGT1A1, UGT1A8, and UGT1A10.[3][7] In vitro studies have shown that in intestinal microsomes, both bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide are major metabolites, whereas bazedoxifene-4'-glucuronide is the predominant metabolite in liver microsomes and hepatocytes.[7][8]
Quantitative Pharmacokinetic Data
Following oral administration, bazedoxifene is rapidly absorbed.[1] The majority of the administered dose is eliminated in the feces, with very little excreted in the urine, suggesting extensive biliary excretion and potential enterohepatic recirculation.[1][6]
Table 1: Pharmacokinetic Parameters of Bazedoxifene and its Metabolites
| Parameter | Value | Reference |
| Bazedoxifene | ||
| Absolute Bioavailability | ~6% | [5] |
| Tmax (single 20 mg dose) | ~2 hours | [5] |
| Volume of Distribution (3 mg IV) | 14.7 ± 3.9 L/kg | [5] |
| Plasma Protein Binding | 98-99% | [4] |
| Elimination Half-life | ~30 hours | [4] |
| Metabolites | ||
| Bazedoxifene-5-glucuronide | Constitutes up to 95% of circulating radioactivity. | [1] |
| Bazedoxifene-4'-glucuronide | A minor metabolite, constituting up to 20% of circulating radioactivity. | [1] |
| Unchanged Bazedoxifene | Represents 0 to 13% of the radioactivity in most plasma samples. | [1] |
Table 2: Excretion of [14C]Bazedoxifene following a single 20 mg oral dose in postmenopausal women
| Excretion Route | Mean Recovery of Radioactive Dose (%) | Reference |
| Feces | 84.7% | [1] |
| Urine | 0.81% | [1] |
| Total Recovery | 85.6% | [1] |
Experimental Protocols
The metabolism of bazedoxifene has been investigated through a series of in vivo and in vitro studies.
In Vivo Human Metabolism Study
Objective: To determine the disposition and metabolic fate of bazedoxifene in healthy postmenopausal women.
Methodology:
-
Study Population: Healthy postmenopausal women.[1]
-
Dosing: A single oral dose of 20 mg of [14C]bazedoxifene was administered.[1]
-
Sample Collection: Blood, urine, and fecal samples were collected at frequent intervals for up to 10 days post-dose.[1]
-
Analysis:
-
Total radioactivity in plasma, blood, urine, and fecal homogenates was measured.[1]
-
Metabolite profiling in plasma and feces was conducted using high-performance liquid chromatography (HPLC) with a radioactivity flow detector.[1]
-
The structures of the metabolites were confirmed using liquid chromatography-mass spectrometry (LC-MS).[1]
-
In Vitro Metabolism Studies
Objective: To identify the enzymes and tissues involved in bazedoxifene glucuronidation.
Methodology:
-
Systems: Human hepatocytes, human liver microsomes, and human intestinal microsomes were used.[7]
-
Incubation: [14C]Bazedoxifene was incubated with the different in vitro systems.[7]
-
Metabolite Identification: Metabolites were identified and quantified, revealing the formation of bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide.[7][8]
-
Enzyme Kinetics: The kinetic parameters (Km and Vmax) for the formation of the glucuronide conjugates were determined using specific UGT isoforms (UGT1A1, UGT1A8, and UGT1A10).[7]
Table 3: Kinetic Parameters for Bazedoxifene Glucuronidation in vitro
| Enzyme System | Metabolite | Km (μM) | Vmax (nmol/min/mg protein) | Reference |
| Liver Microsomes | BZA-4'-glucuronide | 5.1 - 33.1 | 0.8 - 2.9 | [7] |
| Duodenum Microsomes | BZA-4'-glucuronide | 5.1 - 33.1 | 0.8 - 2.9 | [7] |
| Jejunum Microsomes | BZA-4'-glucuronide | 5.1 - 33.1 | 0.8 - 2.9 | [7] |
| UGT1A1 | BZA-4'-glucuronide | 5.1 - 33.1 | 0.8 - 2.9 | [7] |
| UGT1A8 | BZA-4'-glucuronide | 5.1 - 33.1 | 0.8 - 2.9 | [7] |
| UGT1A10 | BZA-4'-glucuronide | 5.1 - 33.1 | 0.8 - 2.9 | [7] |
| Duodenum Microsomes | BZA-5'-glucuronide | 2.5 - 11.1 | 0.1 - 1.2 | [7] |
| Jejunum Microsomes | BZA-5'-glucuronide | 2.5 - 11.1 | 0.1 - 1.2 | [7] |
| UGT1A8 | BZA-5'-glucuronide | 2.5 - 11.1 | 0.1 - 1.2 | [7] |
| UGT1A10 | BZA-5'-glucuronide | 2.5 - 11.1 | 0.1 - 1.2 | [7] |
| Formation of bazedoxifene-5-glucuronide was too low to determine kinetic parameters in liver microsomes and with UGT1A1.[7] |
Drug-Drug Interactions
Given that bazedoxifene is primarily metabolized by UGT enzymes, there is a potential for drug-drug interactions with substances that induce or inhibit these enzymes.[4] Co-administration with potent UGT inducers such as rifampin, phenobarbital, carbamazepine, and phenytoin (B1677684) may increase the metabolism of bazedoxifene, potentially leading to reduced systemic exposure and efficacy.[2][9] Conversely, UGT inhibitors could potentially increase bazedoxifene concentrations.
Conclusion
The metabolism of bazedoxifene is well-characterized and dominated by glucuronidation, leading to the formation of bazedoxifene-5-glucuronide and bazedoxifene-4'-glucuronide. The UGT1A family of enzymes, particularly UGT1A1, UGT1A8, and UGT1A10, play a crucial role in this process, which occurs in both the intestine and the liver. The resulting metabolites are primarily excreted in the feces. Understanding these metabolic pathways is critical for predicting potential drug-drug interactions and for the continued clinical development and safe use of bazedoxifene.
References
- 1. Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. In vitro metabolism, permeability, and efflux of bazedoxifene in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Bazedoxifene/conjugated estrogens dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
An In-depth Technical Guide to the Role of UGT Enzymes in Bazedoxifene Glucuronidation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bazedoxifene (B195308), a third-generation selective estrogen receptor modulator (SERM), is primarily eliminated through metabolic clearance, with glucuronidation being the principal pathway.[1] This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, is critical for the drug's pharmacokinetics and disposition. Bazedoxifene undergoes extensive metabolism in both the intestine and the liver, with little to no involvement of cytochrome P450-mediated pathways.[2][3] The primary metabolites are two monoglucuronides: bazedoxifene-4'-glucuronide (B602037) and bazedoxifene-5-glucuronide.[4][5] The major circulating metabolite is bazedoxifene-5-glucuronide, which can reach plasma concentrations approximately 10 times higher than the parent drug.[4][6] In vitro studies have identified UGT1A1, UGT1A8, and UGT1A10 as the most active isoforms in this metabolic process, highlighting the importance of both hepatic and extrahepatic glucuronidation.[3] This guide provides a detailed overview of the key UGT enzymes involved, quantitative kinetic data, and standardized experimental protocols for studying bazedoxifene glucuronidation.
Key UGT Enzymes in Bazedoxifene Metabolism
Bazedoxifene is metabolized at two positions, forming bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide. The formation of these metabolites is tissue-specific and catalyzed by distinct UGT isoforms.
-
Hepatic Metabolism: In human liver microsomes and hepatocytes, bazedoxifene-4'-glucuronide is the predominant metabolite formed.[3] The key hepatic enzyme responsible for this reaction is UGT1A1 .[3]
-
Intestinal (Extrahepatic) Metabolism: The intestinal tract plays a crucial role in the presystemic clearance of bazedoxifene.[3] In intestinal microsomes (duodenum and jejunum), both bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide are formed as major metabolites.[3] The primary extrahepatic UGTs involved are UGT1A8 and UGT1A10 .[3][6] These isoforms are expressed in the gastrointestinal tract but are absent in the liver.[7]
While UGT1A1, UGT1A8, and UGT1A10 are the most active, other isoforms including UGT1A3, 1A4, 1A6, 1A7, 1A9, 2B4, 2B7, 2B15, and 2B17 have shown some, albeit minor, catalytic activity towards bazedoxifene.[3]
Metabolic Pathway Visualization
The metabolic conversion of bazedoxifene to its primary glucuronide metabolites is driven by specific UGT enzymes in the liver and intestine.
Quantitative Data: Enzyme Kinetics
The kinetic parameters for the formation of bazedoxifene glucuronides have been determined using various in vitro systems, including human liver, duodenum, and jejunum microsomes, as well as recombinant UGT isoforms.[3][8] These data are crucial for understanding the efficiency and capacity of different enzymes and tissues in metabolizing bazedoxifene.
Table 1: Kinetic Parameters for Bazedoxifene-4'-Glucuronide Formation [3][8]
| Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) |
| Human Liver Microsomes | 5.1 | 0.8 |
| Human Duodenum Microsomes | 18.2 | 2.9 |
| Human Jejunum Microsomes | 13.9 | 2.0 |
| Recombinant UGT1A1 | 33.1 | 1.1 |
| Recombinant UGT1A8 | 10.9 | 1.5 |
| Recombinant UGT1A10 | 11.1 | 1.1 |
Table 2: Kinetic Parameters for Bazedoxifene-5-Glucuronide Formation [3][8]
| Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) |
| Human Duodenum Microsomes | 11.1 | 1.2 |
| Human Jejunum Microsomes | 7.9 | 0.7 |
| Recombinant UGT1A8 | 5.3 | 0.2 |
| Recombinant UGT1A10 | 2.5 | 0.1 |
Note: The formation of bazedoxifene-5-glucuronide in liver microsomes and by UGT1A1 was too low to be accurately determined.[3][8]
Detailed Experimental Protocols
Characterizing the glucuronidation of bazedoxifene in vitro requires a standardized methodology. The following protocol is a synthesis of methods described in peer-reviewed literature for conducting microsomal incubation assays.[3][9]
Objective: To determine the kinetic parameters (Km and Vmax) of bazedoxifene glucuronidation in human liver or intestinal microsomes.
Materials:
-
Substrate: Bazedoxifene
-
Enzyme Source: Pooled human liver microsomes (HLM) or human intestinal microsomes (HIM)
-
Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Activating Agent: Alamethicin (B1591596)
-
Buffer: 100 mM Tris-HCl buffer (pH 7.4)
-
Cofactor Solution: 10 mM Magnesium Chloride (MgCl₂)
-
Quenching Solution: Acetonitrile or Methanol, often containing an internal standard
-
Instrumentation: LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry)
Procedure:
-
Microsome Preparation:
-
Thaw pooled human microsomes on ice.
-
Pre-incubate the microsomes with alamethicin (e.g., 50 µg per mg of microsomal protein) on ice for 15-20 minutes. This permeabilizes the microsomal membrane to ensure UDPGA access to the UGT active site.
-
-
Incubation Mixture Preparation:
-
Prepare incubation tubes containing Tris-HCl buffer, MgCl₂, and the alamethicin-activated microsomes.
-
Add varying concentrations of bazedoxifene (e.g., spanning a range from 0.5 µM to 100 µM) to the tubes.
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
-
Reaction Initiation and Termination:
-
Initiate the glucuronidation reaction by adding a saturating concentration of UDPGA (e.g., 5 mM).
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range for protein concentration and time.
-
Terminate the reaction by adding 2-3 volumes of cold quenching solution (e.g., acetonitrile). The addition of an organic solvent precipitates the proteins.
-
-
Sample Processing:
-
Vortex the terminated reaction tubes thoroughly.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analytical Quantification:
-
Analyze the samples using a validated LC-MS/MS method to separate and quantify the formation of bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide.
-
Generate a standard curve for each metabolite to allow for absolute quantification.
-
-
Data Analysis:
-
Plot the reaction velocity (rate of metabolite formation) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for an in vitro bazedoxifene glucuronidation assay.
Conclusion
The glucuronidation of bazedoxifene is a complex process involving multiple UGT enzymes with distinct tissue-specific activities. UGT1A1 is the primary hepatic enzyme responsible for forming bazedoxifene-4'-glucuronide, while the extrahepatic enzymes UGT1A8 and UGT1A10, located in the intestine, are crucial for forming both bazedoxifene-4'-glucuronide and the major circulating metabolite, bazedoxifene-5-glucuronide.[3][6] This significant contribution of intestinal metabolism to the drug's presystemic clearance underscores the need to consider both hepatic and extrahepatic pathways in pharmacokinetic modeling and drug-drug interaction studies.[3] The provided kinetic data and experimental protocols offer a robust framework for researchers to further investigate the metabolism of bazedoxifene and other SERMs.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Studies on the substrate specificity of human intestinal UDP- lucuronosyltransferases 1A8 and 1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Metabolic Journey of Bazedoxifene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), represents a significant advancement in the management of postmenopausal osteoporosis. Its discovery and development were driven by the need for a therapy that could provide the bone-protective benefits of estrogen while minimizing the risks associated with traditional hormone replacement therapy, particularly in the uterus and breast. This in-depth technical guide explores the core aspects of Bazedoxifene's discovery, its mechanism of action, and the metabolic pathways it undergoes, providing valuable insights for researchers and professionals in the field of drug development.
Genesis of Bazedoxifene: From Bench to Clinical Candidate
The development of Bazedoxifene emerged from a strategic lead optimization process, building upon the foundation of existing SERMs.[1] The molecular architecture of Raloxifene, a second-generation SERM, served as the primary template.[2] The key structural modification involved the substitution of Raloxifene's benzothiophene (B83047) core with an indole (B1671886) ring, a change that proved pivotal in refining the compound's biological activity profile.[2] This structural alteration was a result of extensive structure-activity relationship (SAR) studies aimed at enhancing tissue selectivity and improving the overall therapeutic index.
The discovery process involved a rigorous screening cascade to identify a compound with an optimal balance of estrogen receptor agonist and antagonist activities in different tissues. This process, from initial hit identification to the selection of Bazedoxifene as a clinical candidate, is outlined in the workflow below.
Quantitative Profile of Bazedoxifene
The efficacy and safety of Bazedoxifene are underpinned by its specific binding affinity for estrogen receptors and its pharmacokinetic profile. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα IC₅₀ (nM) | ERβ IC₅₀ (nM) |
| Bazedoxifene | 26 | 99 |
Data from in vitro binding assays.
Table 2: Preclinical Efficacy in Ovariectomized (OVX) Animal Models
| Animal Model | Dose | Outcome |
| Rat | 0.3 mg/kg/day | Maintained bone mass and vertebral compressive strength |
| Monkey | 0.2 - 25 mg/kg/day | Prevented OVX-induced bone loss |
These studies demonstrate Bazedoxifene's ability to prevent bone loss in preclinical models of postmenopausal osteoporosis.
Table 3: Clinical Efficacy in Postmenopausal Women (2-Year Study)
| Treatment Group | Mean % Change in Lumbar Spine BMD | Mean % Change in Total Hip BMD |
| Bazedoxifene 20 mg | +1.41% | - |
| Bazedoxifene 40 mg | +1.49% | - |
| Placebo | - | - |
BMD: Bone Mineral Density. Data represents the mean difference in percent change from baseline compared to placebo.[3][4]
Table 4: Pharmacokinetic Parameters of Bazedoxifene in Healthy Postmenopausal Women
| Parameter | Value |
| Tmax (hours) | ~2 |
| Absolute Bioavailability | ~6% |
| Volume of Distribution (Vd) | 14.7 ± 3.9 L/kg |
| Plasma Protein Binding | 98-99% |
| Elimination Half-life (t½) | ~30 hours |
Metabolic Fate of Bazedoxifene
The metabolism of Bazedoxifene is a critical determinant of its systemic exposure and duration of action. The primary metabolic pathway is glucuronidation, which occurs mainly in the intestine and liver.[3] This process is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A8 and UGT1A10 being key enzymes in the intestinal wall.[3] Cytochrome P450-mediated metabolism plays a minimal role in the clearance of Bazedoxifene.[7]
The two primary metabolites are:
-
Bazedoxifene-5-glucuronide: The major circulating metabolite, with plasma concentrations approximately 10-fold higher than the parent drug.[3]
-
Bazedoxifene-4'-glucuronide (B602037): A minor metabolite.[7]
The metabolic conversion of Bazedoxifene to its glucuronide conjugates is depicted below.
Table 5: Pharmacokinetic Parameters of Bazedoxifene Metabolites
Currently, detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) specifically for bazedoxifene-5-glucuronide and bazedoxifene-4'-glucuronide in humans are not extensively published in the readily available literature. However, it is known that the plasma concentrations of bazedoxifene-5-glucuronide are approximately 10-fold higher than that of the unchanged drug.[3]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Bazedoxifene and Related Substances
This method is suitable for the quantitative determination of Bazedoxifene acetate (B1210297) and its impurities.
-
Chromatographic System:
-
Column: X-terra RP-18, 150 × 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM K₂HPO₄ (pH adjusted to 8.3 with orthophosphoric acid) and acetonitrile (B52724) (70:30, v/v).
-
Mobile Phase B: Water and acetonitrile (10:90, v/v).
-
Gradient Program:
-
0.01 - 5 min: 32% B
-
5 - 7 min: 32% to 100% B
-
7 - 15 min: 100% B
-
15 - 16 min: 100% to 32% B
-
16 - 18 min: 32% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bazedoxifene and Metabolite Identification in Plasma
This protocol provides a general framework for the analysis of Bazedoxifene and its metabolites in plasma.
-
Sample Preparation:
-
Plasma samples are thawed at room temperature.
-
For Bazedoxifene, liquid-liquid extraction is performed.
-
For glucuronide metabolites, enzymatic hydrolysis with β-glucuronidase may be required prior to extraction to measure the total (free + conjugated) concentration.
-
The extracted samples are reconstituted in the mobile phase.
-
-
LC-MS/MS System:
-
Liquid Chromatography: A high-performance liquid chromatography system capable of gradient elution. The specific column and mobile phase composition would need to be optimized for the separation of Bazedoxifene and its glucuronide metabolites.
-
Mass Spectrometry: A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Bazedoxifene and its metabolites.
-
Molecular Mechanism and Signaling Pathways
Bazedoxifene exerts its tissue-selective effects by differentially modulating the activity of estrogen receptors α (ERα) and β (ERβ).[4] The binding of Bazedoxifene to the estrogen receptor induces a unique conformational change in the receptor protein. This altered conformation influences the recruitment of co-activator and co-repressor proteins to the receptor-DNA complex, leading to tissue-specific gene regulation.
-
In Bone: Bazedoxifene acts as an estrogen agonist. The Bazedoxifene-ER complex recruits co-activators, leading to the transcription of genes that inhibit osteoclast activity and promote osteoblast survival, thereby reducing bone resorption and increasing bone mineral density.
-
In Breast and Uterine Tissue: Bazedoxifene acts as an estrogen antagonist. In these tissues, the Bazedoxifene-ER complex preferentially recruits co-repressors, which block the transcription of estrogen-responsive genes involved in cell proliferation.[5] This antagonistic effect is crucial for its favorable safety profile in these tissues.
Beyond its classical nuclear receptor signaling, Bazedoxifene has also been shown to inhibit the IL-6/GP130 signaling pathway.[8] This inhibition can lead to the downregulation of downstream signaling cascades, including the STAT3, AKT, and ERK pathways, which are implicated in cell proliferation and survival.[9]
The following diagram illustrates the tissue-specific signaling of Bazedoxifene.
Conclusion
The discovery of Bazedoxifene is a testament to the power of rational drug design and a deep understanding of receptor biology. Its unique chemical structure, born from the optimization of a known SERM template, confers a desirable tissue-selective profile. The primary metabolic pathway of glucuronidation leads to the formation of metabolites that are readily excreted. The detailed understanding of its pharmacology, metabolism, and mechanism of action provides a solid foundation for its clinical application and for the future development of next-generation SERMs. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the field of women's health and osteoporosis treatment.
References
- 1. Antiestrogens: structure-activity relationships and use in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bazedoxifene for the prevention of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Guide: Certificate of Analysis for Bazedoxifene-5-glucuronide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential components of a Certificate of Analysis (CoA) for the isotopically labeled reference standard, Bazedoxifene-5-glucuronide-d4. This document is crucial for ensuring the quality, identity, and purity of the standard, which is vital for its use in quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.
Introduction to this compound
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis. Its major metabolic pathway is glucuronidation, with Bazedoxifene-5-glucuronide being a primary metabolite. This compound is a deuterium-labeled internal standard essential for the accurate quantification of Bazedoxifene-5-glucuronide in biological matrices. The use of a stable isotope-labeled internal standard is critical for correcting variations in sample processing and instrument response.
Representative Certificate of Analysis
A Certificate of Analysis for a high-purity reference standard like this compound provides a summary of its identity, purity, and other critical quality attributes. Below are tables summarizing the typical quantitative data found on a CoA for this compound.
Table 1: General Information and Physical Properties
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | N/A |
| Molecular Formula | C₃₆H₃₈D₄N₂O₉ |
| Molecular Weight | 650.75 g/mol |
| Appearance | Off-White to Pale Yellow Solid |
| Solubility | Soluble in DMSO, Methanol |
| Storage Conditions | -20°C, protect from light and moisture |
Table 2: Purity and Assay Data
| Test | Method | Result |
| Purity (by HPLC) | HPLC-UV | 99.5% |
| Purity (by qNMR) | ¹H-NMR | 99.2% |
| Isotopic Purity | LC-MS | 99.6% D₄ |
| Loss on Drying (LOD) | Gravimetric | < 0.5% |
| Residual Solvents | GC-HS | Meets USP <467> limits |
| Elemental Impurities | ICP-MS | Meets USP <232> limits |
| Assay (as is) | Mass Balance | 98.8% |
Table 3: Identity Confirmation
| Test | Method | Result |
| ¹H-NMR Spectroscopy | 500 MHz in DMSO-d₆ | Conforms to structure |
| Mass Spectrometry | ESI-MS | Conforms to molecular weight |
| FT-IR Spectroscopy | ATR | Conforms to reference spectrum |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of the results presented in the CoA.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a UV detector.
-
Column: Waters XBridge C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.
-
Calculation: Purity is determined by the area percentage of the main peak relative to the total peak area.
Purity Determination by Quantitative NMR (qNMR)
-
Instrumentation: Bruker Avance 500 MHz NMR spectrometer or equivalent.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: DMSO-d₆.
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and 5 mg of the internal standard into a vial. Dissolve in 0.75 mL of DMSO-d₆.
-
¹H-NMR Parameters:
-
Pulse Program: zg30
-
Relaxation Delay (d1): 30 s
-
Number of Scans: 16
-
-
Data Processing: Apply a line broadening of 0.3 Hz. Manually phase and baseline correct the spectrum.
-
Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of the known internal standard, taking into account the molecular weights and number of protons for each.
Isotopic Purity by Mass Spectrometry (LC-MS)
-
Instrumentation: Sciex Triple Quad 6500+ LC-MS/MS system or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Data Acquisition: Full scan from m/z 600-660.
-
Sample Infusion: Infuse a 1 µg/mL solution of the sample in 50:50 acetonitrile:water with 0.1% formic acid directly into the mass spectrometer.
-
Calculation: The isotopic purity is determined by calculating the relative abundance of the d₄ isotopologue compared to the sum of the abundances of all detected isotopologues (d₀ to d₄).[1]
Mandatory Visualizations
Bazedoxifene Metabolism Pathway
The primary metabolic pathway for Bazedoxifene involves glucuronidation at two main positions, the 5-hydroxyl group on the indole (B1671886) ring and the 4'-hydroxyl group on the phenyl ring. This process is catalyzed by UDP-glucuronosyltransferases (UGTs).
Analytical Workflow for CoA
The workflow for generating a Certificate of Analysis involves a series of analytical tests to confirm the identity, purity, and quality of the reference standard.
References
An In-depth Technical Guide to Bazedoxifene-5-glucuronide-d4 for Researchers
This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on Bazedoxifene-5-glucuronide-d4. The document outlines its primary applications, commercial availability, and typical analytical specifications. Furthermore, it details a representative experimental protocol for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays and illustrates the key signaling pathways of its parent compound, Bazedoxifene.
Introduction to this compound
This compound is the deuterium-labeled form of Bazedoxifene-5-glucuronide, the major metabolite of Bazedoxifene. Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis and to treat moderate to severe vasomotor symptoms associated with menopause.[1][2] The deuterated glucuronide metabolite serves as an invaluable tool in analytical and pharmacokinetic studies. Its primary application is as an internal standard for the accurate quantification of Bazedoxifene and its metabolites in biological matrices.[3] The stable isotope label ensures that its chemical and physical properties are nearly identical to the endogenous metabolite, but it can be distinguished by its mass, which is crucial for mass spectrometry-based detection methods.[3]
Commercial Suppliers and Product Specifications
This compound is available from several commercial suppliers specializing in reference standards and research chemicals. While a specific Certificate of Analysis is not publicly available, the following tables summarize the commercial sources and typical product specifications for such an analytical standard.
Table 1: Commercial Suppliers of this compound
| Supplier | Website | Notes |
| Veeprho | --INVALID-LINK-- | Offers a range of Bazedoxifene impurities and metabolites.[3][4] |
| LGC Standards | --INVALID-LINK-- | Provides certified reference materials.[5] |
| Alfa Chemistry | --INVALID-LINK-- | Supplies stable isotope-labeled compounds for research use.[6] |
Table 2: Typical Quantitative Data for this compound Analytical Standard
| Parameter | Specification | Description |
| Chemical Formula | C₃₆H₃₈D₄N₂O₉ | The molecular formula of the deuterated compound. |
| Molecular Weight | ~650.77 g/mol | The mass of one mole of the substance. |
| Purity | ≥98% | Typically determined by HPLC or LC-MS. |
| Isotopic Purity | ≥99% atom % D | The percentage of deuterium (B1214612) enrichment. |
| Format | Solid (lyophilized powder) or solution | Often supplied as a solid to be reconstituted or as a pre-made solution in a specified solvent (e.g., methanol, acetonitrile). |
| Storage | -20°C or -80°C | Recommended storage temperature to ensure stability. |
| Solubility | Soluble in methanol, DMSO, or other organic solvents | Information on suitable solvents for reconstitution. |
Experimental Protocols
The primary use of this compound is as an internal standard in quantitative bioanalytical methods, such as LC-MS/MS, to determine the concentration of Bazedoxifene and its metabolites in biological samples like plasma or urine.
Quantification of Bazedoxifene in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general workflow for the sample preparation and analysis. Optimization of specific parameters will be required for individual laboratory setups and instrumentation.
3.1.1. Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Bazedoxifene analytical standard
-
This compound (Internal Standard - IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized or Milli-Q
-
96-well plates or microcentrifuge tubes
3.1.2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of Bazedoxifene and this compound (e.g., 1 mg/mL) in methanol.
-
Working Solutions: Prepare serial dilutions of the Bazedoxifene stock solution in a suitable solvent (e.g., 50:50 ACN:water) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.
-
Calibration Curve and QC Samples: Spike blank human plasma with the Bazedoxifene working solutions to create a calibration curve (e.g., 0.1 to 200 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.
3.1.3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown sample) in a 96-well plate or microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex thoroughly for 1-2 minutes.
-
Centrifuge at high speed (e.g., 4000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 80:20 water:acetonitrile with 0.1% formic acid).
3.1.4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Bazedoxifene and this compound need to be determined and optimized. For example:
-
Bazedoxifene: m/z 471.3 → [product ion]
-
This compound: m/z 651.3 → [product ion]
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.
-
3.1.5. Data Analysis
-
Quantify Bazedoxifene in the unknown samples by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.
Signaling Pathways of the Parent Compound: Bazedoxifene
As this compound is primarily a metabolite and an analytical tool, its direct pharmacological activity on signaling pathways is not a focus of research. The relevant signaling pathways are those modulated by the parent drug, Bazedoxifene.
Estrogen Receptor Signaling Pathway
Bazedoxifene acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors (ERα and ERβ) and exhibits tissue-specific agonist or antagonist activity.[7] In bone, it acts as an agonist, promoting bone density. In the uterus and breast tissue, it acts as an antagonist, inhibiting estrogen-driven cell proliferation.[7]
IL-6/GP130 Signaling Pathway
Recent studies have shown that Bazedoxifene can also act as an inhibitor of the Interleukin-6 (IL-6) signaling pathway by targeting the glycoprotein (B1211001) 130 (GP130) receptor.[1][2] This pathway is implicated in various inflammatory processes and cancers. By inhibiting this pathway, Bazedoxifene can suppress the downstream activation of JAK/STAT3, PI3K/AKT, and Ras/Raf/MAPK signaling cascades.[1]
Conclusion
This compound is an essential analytical tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard enables the reliable and accurate quantification of Bazedoxifene in biological matrices. This guide provides a foundational understanding of its properties, commercial availability, and a practical framework for its application in a laboratory setting. Furthermore, the elucidation of the signaling pathways of the parent compound, Bazedoxifene, offers a broader context for its pharmacological relevance.
References
- 1. mdpi.com [mdpi.com]
- 2. Bazedoxifene as a Novel GP130 Inhibitor for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. veeprho.com [veeprho.com]
- 5. Bazedoxifene-d4 5-beta-D-Glucuronide | LGC Standards [lgcstandards.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
A Technical Guide to the Physicochemical Properties of Deuterated Bazedoxifene Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of deuterated Bazedoxifene glucuronide. Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is primarily metabolized via glucuronidation.[1][2] The deuteration of drug molecules is an emerging strategy to enhance their pharmacokinetic profiles.[3][4] This document consolidates available data on Bazedoxifene and its major metabolite, Bazedoxifene-5-glucuronide, while also exploring the anticipated impact of deuterium (B1214612) substitution on its physicochemical characteristics. Detailed experimental protocols for the synthesis and analysis of this deuterated metabolite are proposed, and its role in relevant signaling pathways is illustrated. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of Bazedoxifene and its metabolites.
Introduction
Bazedoxifene is a selective estrogen receptor modulator (SERM) utilized in the management of postmenopausal osteoporosis and to alleviate vasomotor symptoms associated with menopause.[1] Its therapeutic effects are mediated through differential agonist and antagonist actions on estrogen receptors in various tissues.[2] The primary metabolic pathway for Bazedoxifene involves extensive glucuronidation by uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs), leading to the formation of Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide.[1][2] Of these, Bazedoxifene-5-glucuronide is the major circulating metabolite, with plasma concentrations approximately 10-fold higher than the parent drug.[1]
The strategic incorporation of deuterium at specific molecular positions can alter a drug's metabolic fate, often leading to a reduced rate of metabolism and an improved pharmacokinetic profile. This "deuterium effect" has garnered significant interest in drug development. This guide focuses on the physical and chemical properties of deuterated Bazedoxifene glucuronide, providing a foundational understanding for its synthesis, characterization, and potential therapeutic implications.
Physicochemical Properties
Bazedoxifene-5-Glucuronide (Non-Deuterated)
| Property | Value | Reference |
| Molecular Formula | C₃₆H₄₂N₂O₉ | [5] |
| Molecular Weight | 646.73 g/mol | [5] |
| Appearance | Solid (predicted) | - |
| Solubility | Predicted to be more water-soluble than Bazedoxifene | [6][7] |
| Melting Point | Not reported | - |
Predicted Properties of Deuterated Bazedoxifene Glucuronide
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can subtly influence a molecule's physicochemical properties. The magnitude of these changes depends on the number and location of deuterium atoms.
| Property | Predicted Change upon Deuteration | Rationale |
| Molecular Weight | Increase | Each deuterium atom adds approximately 1.006 Da to the molecular weight compared to protium. |
| Melting Point | May decrease slightly | Deuteration can sometimes lead to a lower melting point and heat of fusion.[8] |
| Solubility | May increase | Studies have shown that deuteration can increase the aqueous solubility of some compounds.[8] |
| Spectroscopic Properties | Shift in vibrational frequencies (IR/Raman), altered chemical shifts (NMR), and mass shifts (MS) | The increased mass of deuterium affects bond vibrational energies and nuclear magnetic resonance. |
Experimental Protocols
The following sections outline detailed methodologies for the synthesis and analysis of deuterated Bazedoxifene glucuronide. These protocols are based on established methods for the synthesis of deuterated compounds and the analysis of glucuronides.
Synthesis of Deuterated Bazedoxifene Glucuronide
The synthesis of deuterated Bazedoxifene glucuronide can be approached by either synthesizing deuterated Bazedoxifene first, followed by enzymatic glucuronidation, or through a complete chemical synthesis route incorporating deuterated starting materials.
Workflow for the Chemo-enzymatic Synthesis of Deuterated Bazedoxifene Glucuronide
Caption: Chemo-enzymatic synthesis of deuterated Bazedoxifene glucuronide.
Protocol:
-
Synthesis of Deuterated Bazedoxifene:
-
Utilize deuterated starting materials in a synthetic route analogous to those reported for non-deuterated Bazedoxifene. The position and number of deuterium atoms will be determined by the choice of these precursors.
-
-
Enzymatic Glucuronidation:
-
Dissolve the synthesized deuterated Bazedoxifene in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add recombinant human UGT enzymes (e.g., UGT1A8 and UGT1A10, which are known to metabolize Bazedoxifene).[1]
-
Initiate the reaction by adding the co-factor uridine 5'-diphosphoglucuronic acid (UDPGA).
-
Incubate the reaction mixture at 37°C for a predetermined period (e.g., 1-4 hours).
-
-
Purification:
-
Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge the mixture to precipitate proteins.
-
Isolate the deuterated Bazedoxifene glucuronide from the supernatant using preparative high-performance liquid chromatography (HPLC).
-
Analytical Characterization
The characterization of the synthesized deuterated Bazedoxifene glucuronide would involve a combination of chromatographic and spectroscopic techniques.
Analytical Workflow for Characterization
Caption: Analytical workflow for the characterization of deuterated Bazedoxifene glucuronide.
Protocols:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatography: Employ a reverse-phase C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile (B52724) with a modifier (e.g., 0.1% formic acid).
-
Mass Spectrometry: Utilize a tandem mass spectrometer operating in both positive and negative ion modes. A neutral loss scan for the glucuronide moiety (176 Da) can be used to selectively detect glucuronide conjugates.[9]
-
Expected Outcome: Confirmation of the molecular weight increase corresponding to the number of incorporated deuterium atoms and fragmentation patterns consistent with the structure.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Technique: Use an Orbitrap or FT-ICR mass spectrometer to obtain a high-resolution mass spectrum.
-
Expected Outcome: Accurate mass measurement to confirm the elemental composition and verify the successful incorporation of deuterium.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: Acquire ¹H, ¹³C, and ²H NMR spectra.
-
Expected Outcome:
-
¹H NMR: Disappearance or reduction in the intensity of signals corresponding to the positions of deuteration.
-
¹³C NMR: Potential small upfield shifts for carbons attached to deuterium.
-
²H NMR: Direct observation of signals for the incorporated deuterium atoms, confirming their location in the molecule.[10]
-
-
Signaling Pathways
Bazedoxifene exerts its effects by modulating various signaling pathways. As a SERM, its primary interaction is with estrogen receptors, but it also influences other key cellular signaling cascades.
Simplified Signaling Pathways of Bazedoxifene
Caption: Bazedoxifene's modulation of key signaling pathways.
Bazedoxifene's anticancer activity has been attributed to its ability to inhibit STAT3, PI3K/AKT, and MAPK signaling pathways, leading to the induction of apoptosis. It also interferes with IL-6 signaling through the gp130 receptor. The deuteration of Bazedoxifene glucuronide is not expected to alter these fundamental mechanisms of action but may influence the duration and intensity of these effects due to altered pharmacokinetics.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of deuterated Bazedoxifene glucuronide. While direct experimental data remains to be established, the provided information on the non-deuterated form, coupled with the predictable effects of deuteration, offers a strong starting point for researchers. The detailed experimental protocols for synthesis and analysis are designed to facilitate further investigation into this promising molecule. A thorough characterization of deuterated Bazedoxifene glucuronide will be crucial in elucidating its potential for improved therapeutic efficacy and safety in clinical applications.
References
- 1. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
The Unseen Hand: A Technical Guide to Stable Isotope Labeling in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of drug development, understanding how a potential therapeutic is absorbed, distributed, metabolized, and excreted (ADME) is paramount. Among the sophisticated tools available to researchers, stable isotope labeling (SIL) has emerged as a powerful and indispensable technique. By subtly altering the mass of a drug molecule without changing its fundamental chemical properties, scientists can unlock a wealth of information about its metabolic fate. This guide provides an in-depth exploration of the core principles, experimental methodologies, and data interpretation of SIL in drug metabolism studies, designed to equip researchers with the knowledge to leverage this technology effectively.
Core Principles of Stable Isotope Labeling
Stable isotopes are non-radioactive forms of elements that contain a different number of neutrons than their more common counterparts. This difference in neutron count results in a greater atomic mass. For drug metabolism studies, isotopes of common elements in organic molecules are utilized, primarily deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).
The fundamental principle of SIL lies in the ability to distinguish the labeled drug and its metabolites from their endogenous or unlabeled counterparts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Because the chemical and physiological properties of the labeled molecule are virtually identical to the unlabeled version, it follows the same metabolic pathways. This allows researchers to trace the journey of the drug through a biological system with high precision and safety, a significant advantage over traditional radiolabeling techniques.
Applications in Drug Metabolism
The versatility of stable isotope labeling lends itself to a wide array of applications throughout the drug discovery and development pipeline:
-
Elucidation of Metabolic Pathways: By tracking the appearance of the isotopic label in various metabolites, complex biotransformation pathways can be mapped. This includes identifying sites of oxidation, reduction, hydrolysis, and conjugation.
-
Pharmacokinetic (PK) Analysis: SIL is instrumental in determining key PK parameters such as clearance, volume of distribution, and bioavailability. Co-administering a labeled intravenous dose with an unlabeled oral dose, for example, allows for the precise determination of absolute bioavailability in a single experiment.
-
Reactive Metabolite Trapping: The formation of reactive, electrophilic metabolites is a major safety concern in drug development. Stable isotope-labeled trapping agents, such as glutathione (B108866) ([¹³C₂, ¹⁵N]-GSH), can be used to capture these transient species, allowing for their identification and characterization.
-
Enzyme Phenotyping: SIL can help identify the specific enzymes responsible for a drug's metabolism by observing the formation of labeled metabolites in the presence of specific enzyme inhibitors or recombinant enzyme systems.
-
Drug-Drug Interaction (DDI) Studies: The impact of a co-administered drug on the metabolism of a candidate compound can be precisely quantified by monitoring the disposition of the stable isotope-labeled drug.
Data Presentation: The Impact of Deuteration on Pharmacokinetics
A prominent application of stable isotope labeling is the strategic replacement of hydrogen with deuterium at sites of metabolic oxidation. This "deuteration" can significantly slow down the rate of metabolism due to the kinetic isotope effect, leading to improved pharmacokinetic profiles. The following tables summarize the pharmacokinetic parameters of two deuterated drugs compared to their non-deuterated analogs.
Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine Active Metabolites
| Parameter | Deutetrabenazine (7.5 mg BID) | Tetrabenazine (25 mg BID) |
| AUC₀₋₁₂ (ng·h/mL) | 134.0 | 140.0 |
| Cₘₐₓ (ng/mL) | 15.2 | 29.8 |
| Cₘᵢₙ (ng/mL) | 6.8 | 1.4 |
| Peak-to-trough ratio | 2.2 | 21.3 |
Data represents the mean values for the sum of the active metabolites (α- and β-dihydrotetrabenazine) at steady-state. BID = twice daily. Data compiled from multiple sources.[1]
Table 2: Comparative Pharmacokinetic Data for Ivacaftor and Deutivacaftor (Ivacaftor-d9)
| Parameter | Ivacaftor | Deutivacaftor (Ivacaftor-d9) | Improvement with Deuteration |
| Area Under the Curve (AUC) | Baseline | Approximately 3-fold greater than Ivacaftor[2] | Substantially increased total drug exposure |
| Plasma Concentration at 24 hours (C₂₄) | Baseline | Approximately 3-fold greater than Ivacaftor[2] | Higher sustained plasma levels |
| Half-life (t₁/₂) | Baseline | Approximately 40% longer than Ivacaftor[2] | Slower elimination from the body |
Data from a head-to-head, single-dose, crossover Phase 1 clinical trial in healthy volunteers following a single 150 mg dose of each compound.[2]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in stable isotope labeling for drug metabolism studies.
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reliable and reproducible stable isotope labeling studies. Below are methodologies for key experiments.
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a deuterated drug candidate compared to its non-deuterated analog.
Materials:
-
Human liver microsomes (HLM)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compounds (deuterated and non-deuterated)
-
Internal standard (a stable isotope-labeled analog of a different compound)
-
Acetonitrile (ACN) for quenching
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Prepare working solutions of the test compounds (e.g., 1 µM) in phosphate buffer.
-
Prepare the quenching solution: ACN containing the internal standard.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension and the NADPH regenerating system at 37°C for 10 minutes.
-
Initiate the reaction by adding the test compound working solution to the wells.
-
Incubate the plate at 37°C with constant shaking.
-
-
Sampling and Quenching:
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To compare the pharmacokinetic profiles of a deuterated drug and its non-deuterated analog following oral administration in rats.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Test compounds (deuterated and non-deuterated) formulated for oral gavage
-
Internal standard for bioanalysis
-
Blood collection tubes (e.g., with K₂-EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Fast the rats overnight prior to dosing.
-
Administer a single oral dose of the deuterated or non-deuterated compound via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Perform protein precipitation or liquid-liquid extraction on the plasma samples to extract the drug and internal standard.
-
Analyze the extracted samples using a validated LC-MS/MS method to determine the plasma concentrations of the parent drug.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the pharmacokinetic parameters from the plasma concentration-time data. Key parameters include:
-
Cₘₐₓ (maximum plasma concentration)
-
Tₘₐₓ (time to reach Cₘₐₓ)
-
AUC (area under the plasma concentration-time curve)
-
t₁/₂ (elimination half-life)
-
CL/F (apparent oral clearance)
-
Vd/F (apparent volume of distribution)
-
-
Protocol 3: In Vitro Reactive Metabolite Trapping with Stable Isotope-Labeled Glutathione
Objective: To detect and identify reactive metabolites of a drug candidate by trapping them with a mixture of unlabeled and stable isotope-labeled glutathione.
Materials:
-
Human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Test compound
-
Glutathione (GSH)
-
Stable isotope-labeled glutathione ([¹³C₂, ¹⁵N]-GSH)
-
Acetonitrile (ACN) for quenching
-
LC-MS/MS system capable of neutral loss and precursor ion scanning
Procedure:
-
Incubation:
-
Prepare an incubation mixture containing HLM, the NADPH regenerating system, the test compound, and an equimolar mixture of GSH and [¹³C₂, ¹⁵N]-GSH in phosphate buffer.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Quenching and Sample Preparation:
-
Terminate the reaction by adding ice-cold ACN.
-
Centrifuge to pellet the proteins.
-
Concentrate the supernatant under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the sample using LC-MS/MS.
-
Employ a data acquisition strategy that includes full scan MS, neutral loss scanning (for the loss of the pyroglutamate (B8496135) moiety of GSH, 129 Da), and precursor ion scanning (for the characteristic fragment ion of GSH).
-
-
Data Analysis:
-
Search the full scan MS data for the characteristic isotopic doublet of the GSH-trapped reactive metabolite. The two peaks will be separated by the mass difference introduced by the stable isotopes in the labeled GSH.
-
Confirm the presence of the GSH adducts by analyzing the neutral loss and precursor ion scan data.
-
Perform product ion scans on the candidate parent ions to elucidate the structure of the reactive metabolite.
-
Conclusion
Stable isotope labeling is a cornerstone of modern drug metabolism research, offering unparalleled insights into the fate of xenobiotics in biological systems. Its safety, precision, and versatility make it an invaluable tool for elucidating metabolic pathways, optimizing pharmacokinetic properties, and assessing the potential for reactive metabolite formation. By integrating the principles and protocols outlined in this guide, researchers can harness the power of stable isotopes to accelerate the development of safer and more effective medicines.
References
Methodological & Application
Application Notes and Protocols for Bazedoxifene-5-glucuronide-d4 in Pharmacokinetic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene (B195308) is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis.[1] Understanding its pharmacokinetic profile is crucial for optimizing clinical efficacy and safety. Bazedoxifene is extensively metabolized in the body, primarily through glucuronidation, with Bazedoxifene-5-glucuronide being the major circulating metabolite.[2][3] Accurate quantification of bazedoxifene and its metabolites in biological matrices is therefore essential for pharmacokinetic studies.
This document provides detailed application notes and protocols for the use of Bazedoxifene-5-glucuronide-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based pharmacokinetic assays. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry.[4] It ensures the highest accuracy and precision by compensating for variability in sample preparation, chromatography, and mass spectrometric response.[5][6]
Rationale for using this compound
Deuterated internal standards are chemically identical to the analyte of interest but have a higher mass due to the replacement of hydrogen atoms with deuterium.[4] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they share near-identical physicochemical properties, the deuterated standard co-elutes with the analyte and experiences similar effects from the biological matrix, extraction process, and instrument performance, thereby providing a reliable reference for accurate quantification.[4][6][7]
Metabolic Pathway of Bazedoxifene
Bazedoxifene undergoes extensive metabolism, primarily via glucuronidation by uridine (B1682114) diphosphate (B83284) (UDP) glucuronosyltransferase (UGT) enzymes, with minimal cytochrome P450-mediated metabolism.[2][8] The major metabolic pathway involves the formation of Bazedoxifene-5-glucuronide, which can have plasma concentrations approximately tenfold higher than the parent drug.[3][8] A minor metabolite, Bazedoxifene-4'-glucuronide, is also formed.[2]
Pharmacokinetic Parameters of Bazedoxifene
The following table summarizes key pharmacokinetic parameters of bazedoxifene in healthy postmenopausal women.
| Parameter | Value | Reference |
| Tmax (Time to peak plasma concentration) | ~2.5 hours | [8] |
| Absolute Bioavailability | ~6% | [8][9] |
| Volume of Distribution | 14.7 ± 3.9 L/kg | [8] |
| Plasma Protein Binding | 98-99% | [8] |
| Elimination Half-life | ~30 hours | [8] |
| Primary Route of Elimination | Feces | [2] |
Experimental Protocol: Quantification of Bazedoxifene and Bazedoxifene-5-glucuronide in Human Plasma using LC-MS/MS
This protocol outlines a method for the simultaneous quantification of bazedoxifene and its major metabolite, bazedoxifene-5-glucuronide, in human plasma. This compound is used as the internal standard for the quantification of bazedoxifene-5-glucuronide. A corresponding deuterated standard for bazedoxifene (e.g., Bazedoxifene-d4) should be used for the quantification of the parent drug.
Materials and Reagents
-
Bazedoxifene reference standard
-
Bazedoxifene-5-glucuronide reference standard
-
This compound (internal standard)
-
Bazedoxifene-d4 (internal standard)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, e.g., Milli-Q)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of bazedoxifene, bazedoxifene-5-glucuronide, and the deuterated internal standards in methanol.
-
Working Solutions: Prepare serial dilutions of the analytes in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound and Bazedoxifene-d4 in 50:50 (v/v) methanol:water at a suitable concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) tubes for calibration standards, QC samples, and unknown samples.
-
Pipette 100 µL of plasma into the appropriate tubes.
-
Spike 10 µL of the appropriate working solution for calibration standards and QCs. For unknown samples, add 10 µL of 50:50 methanol:water.
-
Add 20 µL of the internal standard working solution to all tubes.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization.
| LC Parameters | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions (Hypothetical - requires optimization):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Bazedoxifene | [M+H]+ | Fragment 1, Fragment 2 |
| Bazedoxifene-d4 | [M+H]+ | Fragment 1, Fragment 2 |
| Bazedoxifene-5-glucuronide | [M+H]+ | Fragment 1, Fragment 2 |
| This compound | [M+H]+ | Fragment 1, Fragment 2 |
Data Analysis and Validation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: Determine the concentration of the analytes in the QC and unknown samples from the calibration curve.
-
Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, recovery, and stability.
Assay Validation Data (Representative)
The following table presents typical acceptance criteria for a validated bioanalytical method.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-day and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor should have a %CV ≤ 15% |
| Stability (Freeze-thaw, short-term, long-term, post-preparative) | Analyte concentration within ±15% of nominal concentration |
Experimental Workflow Diagram
Conclusion
The use of this compound as an internal standard is critical for the development of robust and reliable LC-MS/MS methods for pharmacokinetic studies of bazedoxifene. The protocols and information provided herein offer a comprehensive guide for researchers and scientists in the field of drug development. Adherence to these methodologies and rigorous validation will ensure the generation of high-quality data for the assessment of bazedoxifene's absorption, distribution, metabolism, and excretion.
References
- 1. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Dose Proportionality, and Bioavailability of Bazedoxifene in Healthy Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Bazedoxifene in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bazedoxifene in human plasma. The method utilizes a stable isotope-labeled internal standard, Bazedoxifene-d4, to ensure high accuracy and precision. Sample preparation is performed using liquid-liquid extraction, providing a clean extract and minimizing matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Bazedoxifene.
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the treatment of postmenopausal osteoporosis. Accurate quantification of Bazedoxifene in biological matrices is crucial for pharmacokinetic and bioavailability studies in drug development. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Bazedoxifene-d4, is the preferred approach to correct for variability in sample preparation and matrix effects, leading to more reliable and reproducible data. This document provides a comprehensive protocol for the determination of Bazedoxifene in human plasma using this state-of-the-art methodology.
Experimental Protocols
Materials and Reagents
-
Bazedoxifene analytical standard
-
Bazedoxifene-d4 internal standard
-
HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Human plasma (K2-EDTA)
-
Ultrapure water
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bazedoxifene and Bazedoxifene-d4 in methanol.
Working Standard Solutions: Prepare serial dilutions of the Bazedoxifene stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
Internal Standard Working Solution (100 ng/mL): Dilute the Bazedoxifene-d4 stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Liquid-Liquid Extraction
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of the Bazedoxifene-d4 internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase A.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Bazedoxifene from endogenous plasma components. An example gradient is as follows:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: The precursor and product ions for Bazedoxifene and Bazedoxifene-d4 should be optimized by infusing the individual standard solutions. The following are suggested transitions based on the molecular weights:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bazedoxifene | 471.2 | 112.1 |
| Bazedoxifene-d4 | 475.2 | 116.1 |
Note: The optimal collision energies and other compound-specific parameters should be determined empirically on the instrument being used.
Data Presentation
The method was validated for linearity, precision, accuracy, and lower limit of quantification (LLOQ). The results are summarized in the tables below.
Calibration Curve
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Bazedoxifene | 0.1 - 20 | >0.99 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | <15 | 91.8 - 113.0 | <15 | 91.8 - 113.0 |
| Low | 0.3 | <15 | 91.8 - 113.0 | <15 | 91.8 - 113.0 |
| Mid | 5 | <15 | 91.8 - 113.0 | <15 | 91.8 - 113.0 |
| High | 15 | <15 | 91.8 - 113.0 | <15 | 91.8 - 113.0 |
Data adapted from a study on the pharmacokinetic interactions of Bazedoxifene.[1]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantification of Bazedoxifene in human plasma.
Bazedoxifene Signaling Pathway
Caption: Simplified signaling pathway of Bazedoxifene.
References
Application Notes and Protocols for the Quantification of Bazedoxifene and its Major Metabolite Using a Deuterated Internal Standard
FOR IMMEDIATE RELEASE
A Robust Bioanalytical Method for the Quantification of Bazedoxifene (B195308) and Bazedoxifene-5-glucuronide in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, DMPK (Drug Metabolism and Pharmacokinetics), and clinical research.
Introduction:
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the treatment of postmenopausal osteoporosis. Accurate quantification of bazedoxifene and its metabolites in biological matrices is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development. The primary metabolic pathway for bazedoxifene is glucuronidation, with Bazedoxifene-5-glucuronide being the major circulating metabolite in humans. This application note describes a detailed protocol for the simultaneous quantification of bazedoxifene and Bazedoxifene-5-glucuronide in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Bazedoxifene-5-glucuronide-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of the analytes and the internal standard from human plasma.
Materials:
-
Human plasma (K2-EDTA)
-
Bazedoxifene reference standard
-
Bazedoxifene-5-glucuronide reference standard
-
This compound (Internal Standard - IS)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen human plasma samples to room temperature.
-
Spike 100 µL of plasma with the internal standard solution (this compound) to a final concentration of 50 ng/mL.
-
For the preparation of calibration standards and quality control (QC) samples, spike blank plasma with appropriate concentrations of bazedoxifene and Bazedoxifene-5-glucuronide.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject a 5-10 µL aliquot into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 5 minutes, followed by re-equilibration |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters: The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM). The MRM transitions for the analytes and the internal standard are optimized for maximum sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bazedoxifene | 471.2 | 112.1 | 35 |
| Bazedoxifene-5-glucuronide | 647.3 | 471.2 | 25 |
| This compound (IS) | 651.3 | 475.2 | 25 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the quantitative data for the bioanalytical method validation based on FDA guidelines.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| Bazedoxifene | 0.1 - 100 | > 0.995 |
| Bazedoxifene-5-glucuronide | 0.5 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Bazedoxifene | LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |
| Low | 0.3 | < 15 | < 15 | 85 - 115 | |
| Medium | 10 | < 15 | < 15 | 85 - 115 | |
| High | 80 | < 15 | < 15 | 85 - 115 | |
| Bazedoxifene-5-glucuronide | LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low | 1.5 | < 15 | < 15 | 85 - 115 | |
| Medium | 50 | < 15 | < 15 | 85 - 115 | |
| High | 400 | < 15 | < 15 | 85 - 115 |
Table 3: Matrix Effect and Recovery
| Analyte | Matrix Effect (%) | Recovery (%) |
| Bazedoxifene | 85 - 115 | > 80 |
| Bazedoxifene-5-glucuronide | 85 - 115 | > 80 |
| This compound (IS) | 85 - 115 | > 80 |
Mandatory Visualizations
Signaling Pathway of Bazedoxifene
Caption: Bazedoxifene's mechanism of action as a SERM.
Experimental Workflow
Caption: Bioanalytical workflow for Bazedoxifene quantification.
Application Note & Protocol: Development of a Bioanalytical Method for Bazedoxifene in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene (B195308) is a third-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of postmenopausal osteoporosis.[1][2] Accurate and reliable quantification of bazedoxifene in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed application note and protocol for a robust bioanalytical method for the determination of bazedoxifene in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method is designed to be sensitive, specific, and reproducible, meeting the stringent requirements of regulatory guidelines.
Experimental Workflow
The overall workflow for the bioanalytical method is depicted below.
Materials and Methods
Chemicals and Reagents
-
Bazedoxifene acetate (B1210297) (Reference Standard)
-
Raloxifene hydrochloride (Internal Standard) or a stable isotope-labeled bazedoxifene
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (drug-free, sourced from a certified vendor)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu, Waters)
-
Tandem Mass Spectrometer (e.g., SCIEX TQ5500)[3]
-
Analytical column: Hypersil BDS C8 (4.6 x 150 mm, 5 µm) or X-Terra RP-18 (4.6 x 150 mm, 3.5 µm)[1][4][5][6]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Bazedoxifene Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of bazedoxifene acetate in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Raloxifene hydrochloride in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the bazedoxifene stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The sample preparation workflow is outlined in the diagram below.
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., Raloxifene).
-
Vortex for 30 seconds.
-
Add 1 mL of acetonitrile.[4]
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.[4]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Chromatographic and Mass Spectrometric Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Hypersil BDS C8 (4.6 x 150 mm, 5 µm)[4] |
| Mobile Phase | Buffer (Potassium dihydrogen orthophosphate, pH 3.0 with orthophosphoric acid) and Acetonitrile (60:40, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C[4] |
| Injection Volume | 10 µL |
| Run Time | Approximately 8 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Bazedoxifene | Raloxifene (IS) |
| Ionization Mode | Electrospray Ionization (ESI) | ESI |
| Polarity | Positive | Positive |
| MRM Transition (m/z) | To be determined experimentally | To be determined experimentally |
| Collision Energy (eV) | To be optimized | To be optimized |
| Declustering Potential (V) | To be optimized | To be optimized |
Method Validation
The developed method should be validated according to international guidelines (e.g., FDA, EMA). The validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 3: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 0.1 - 20 ng/mL[3] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
Table 4: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | < 20% | 80 - 120% | < 20% | 80 - 120% |
| LQC | 0.3 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| MQC | 8 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| HQC | 16 | < 15% | 85 - 115% | < 15% | 85 - 115% |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Stability Assessment
The stability of bazedoxifene in human plasma should be evaluated under various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for at least 6 hours.
-
Long-Term Stability: At -70°C for an extended period (e.g., 30 days).
-
Stock Solution Stability: At room temperature and refrigerated conditions.
Matrix Effect and Recovery
The matrix effect and extraction recovery should be assessed at low and high QC concentrations. The matrix effect is evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat solution. The recovery is determined by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.
Conclusion
This application note provides a comprehensive and detailed protocol for the development and validation of a bioanalytical method for the quantification of bazedoxifene in human plasma. The described LC-MS/MS method is sensitive, specific, and reliable for supporting pharmacokinetic and other clinical studies of bazedoxifene. Adherence to the outlined procedures and validation criteria will ensure the generation of high-quality data compliant with regulatory standards.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpsonline.com [wjpsonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Bazedoxifene in Human Plasma Using an Isotopic Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Bazedoxifene in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The sample preparation employs a straightforward protein precipitation technique with acetonitrile (B52724), incorporating an isotopic internal standard (Bazedoxifene-d4) to ensure accuracy and precision. This method is suitable for high-throughput bioanalytical studies, offering excellent recovery and minimal matrix effects. The lower limit of quantification (LLOQ) is 0.1 ng/mL, with a linear dynamic range of 0.1 to 20 ng/mL.
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the treatment of postmenopausal osteoporosis.[1] It exhibits tissue-selective estrogen receptor agonist or antagonist activity.[2] In bone, it acts as an agonist to prevent bone loss, while in breast and uterine tissues, it acts as an antagonist.[1][2] Accurate quantification of Bazedoxifene in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as Bazedoxifene-d4, is the preferred method for LC-MS/MS analysis as it effectively compensates for variability in sample preparation and matrix effects, leading to more reliable and accurate results.[3] This note details a validated protein precipitation method for the extraction of Bazedoxifene and its isotopic standard from human plasma.
Experimental
Materials and Reagents
-
Bazedoxifene reference standard
-
Bazedoxifene-d4 (isotopic internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2 EDTA)
-
Deionized water
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS)
Sample Preparation Protocol
A simple and rapid protein precipitation method was employed for the extraction of Bazedoxifene and its isotopic internal standard from human plasma.
-
Sample Thawing: Frozen human plasma samples are thawed at room temperature.
-
Aliquoting: 200 µL of plasma is aliquoted into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: 20 µL of Bazedoxifene-d4 working solution (e.g., 100 ng/mL in methanol) is added to each plasma sample.
-
Protein Precipitation: 600 µL of acetonitrile is added to each tube to precipitate the plasma proteins.
-
Vortexing: The samples are vortexed for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: The tubes are centrifuged at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant is carefully transferred to a clean tube.
-
Evaporation: The supernatant is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The dried residue is reconstituted in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: The reconstituted sample is transferred to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid. The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Bazedoxifene and Bazedoxifene-d4.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described method, synthesized from various bioanalytical studies of Bazedoxifene.[1][4][5]
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.1 - 20 ng/mL | [1][4] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [1] |
| Accuracy at LLOQ | 91.8% - 113.0% | [1] |
| Precision at LLOQ (%RSD) | < 15% | [1] |
| Accuracy (QC levels) | 85% - 115% | [1] |
| Precision (QC levels, %RSD) | < 15% | [1] |
Table 2: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Bazedoxifene | 90 - 110% | Not significant with isotopic standard | [5] |
| Bazedoxifene-d4 | Consistent with Bazedoxifene | Not applicable | N/A |
Bazedoxifene Mechanism of Action
Bazedoxifene, as a selective estrogen receptor modulator (SERM), exhibits tissue-specific effects by binding to estrogen receptors (ERα and ERβ).[1] In bone tissue, it acts as an estrogen agonist, promoting bone density.[1] Conversely, in breast and uterine tissue, it functions as an estrogen antagonist, inhibiting cell proliferation.[1] The differential activity is attributed to the unique conformational changes induced in the estrogen receptor upon binding, leading to the recruitment of different co-regulatory proteins in various tissues.
Caption: Bazedoxifene's tissue-selective mechanism of action.
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow.
Caption: Workflow for Bazedoxifene analysis in plasma.
Conclusion
The described protein precipitation method using an isotopic internal standard provides a reliable, accurate, and high-throughput approach for the quantification of Bazedoxifene in human plasma. The simplicity of the sample preparation procedure, combined with the specificity and sensitivity of LC-MS/MS, makes this method well-suited for pharmacokinetic studies and routine bioanalysis in drug development.
References
- 1. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. scispace.com [scispace.com]
- 4. Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpsonline.com [wjpsonline.com]
Application of Bazedoxifene-5-glucuronide-d4 in Doping Control Analysis
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the treatment of postmenopausal osteoporosis. Due to its anti-estrogenic effects, it is listed on the World Anti-Doping Agency (WADA) Prohibited List under section S4 as a hormone and metabolic modulator.[1] Athletes may misuse Bazedoxifene to mitigate the side effects of anabolic steroid use, such as gynecomastia. Consequently, robust and reliable analytical methods are required for its detection in athlete urine samples.
Following administration, Bazedoxifene is extensively metabolized in the human body, with the primary metabolic pathway being glucuronidation. The major metabolite excreted in urine is Bazedoxifene glucuronide.[1] Therefore, doping control laboratories must be able to accurately detect and quantify this metabolite to confirm the use of Bazedoxifene.
For accurate quantification in complex biological matrices like urine, the use of a stable isotope-labeled internal standard is crucial. Bazedoxifene-5-glucuronide-d4 is a deuterated analog of the major Bazedoxifene metabolite and serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for matrix effects and variations in analytical performance.
This document provides detailed application notes and protocols for the use of this compound in the doping control analysis of Bazedoxifene.
Metabolic Pathway of Bazedoxifene
Bazedoxifene is primarily metabolized by uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes in the liver and intestine. This process involves the conjugation of glucuronic acid to the Bazedoxifene molecule, increasing its water solubility and facilitating its excretion in urine. The two main monoglucuronide metabolites are Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide.
Caption: Metabolic conversion of Bazedoxifene to its glucuronide metabolites.
Experimental Protocols
The following protocol describes a method for the quantification of total Bazedoxifene (free and glucuronidated) in human urine using this compound as an internal standard, followed by LC-MS/MS analysis.
Materials and Reagents
-
Bazedoxifene reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
β-glucuronidase from E. coli
-
Phosphate (B84403) buffer (pH 7.0)
-
Sodium carbonate/bicarbonate buffer (pH 9.6)
-
Tert-butyl methyl ether (TBME)
-
Ultrapure water
Sample Preparation
-
Internal Standard Spiking: To 2 mL of urine sample, add a known concentration of this compound solution.
-
Enzymatic Hydrolysis: Add 1 mL of phosphate buffer (pH 7.0) and 25 µL of β-glucuronidase solution. Incubate the mixture at 50°C for 1.5 hours to hydrolyze the glucuronide conjugate to free Bazedoxifene.
-
Alkalinization: After hydrolysis, add 1 mL of sodium carbonate/bicarbonate buffer to adjust the pH to 9.6.
-
Liquid-Liquid Extraction (LLE): Add 6 mL of TBME, vortex for 15 minutes, and then centrifuge at 2500 rpm for 10 minutes.
-
Evaporation: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dry residue in a suitable volume (e.g., 100 µL) of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of Bazedoxifene from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Bazedoxifene and Bazedoxifene-d4 (the free forms after hydrolysis). The exact m/z values should be optimized in the laboratory.
-
Experimental Workflow
Caption: Workflow for Bazedoxifene analysis in doping control.
Data Presentation
The following tables summarize the quantitative data from a validation study of an LC-MS/MS method for the detection of Bazedoxifene in human urine.[1] This data is representative of the performance expected from a well-developed and validated assay utilizing an appropriate internal standard.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL |
| Limit of Detection (LOD) | <0.2 ng/mL |
Table 2: Precision and Accuracy
| Concentration (ng/mL) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low QC | 2.2 - 3.6 | -10.0 - 1.9 |
| Medium QC | 2.2 - 3.6 | -10.0 - 1.9 |
| High QC | 2.2 - 3.6 | -10.0 - 1.9 |
QC: Quality Control, %RSD: Percent Relative Standard Deviation
Conclusion
The use of this compound as an internal standard is essential for the accurate and reliable quantification of Bazedoxifene in doping control analysis. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals involved in anti-doping science. The LC-MS/MS method, when properly validated, demonstrates high sensitivity, specificity, and precision, making it suitable for the routine monitoring of Bazedoxifene abuse in athletes.
References
Application Notes and Protocols for the Quantification of Bazedoxifene and its Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis.[1][2] It exhibits a unique pharmacological profile, acting as an estrogen receptor agonist in bone while functioning as an antagonist in uterine and breast tissues.[2][3] Understanding the metabolic fate and urinary excretion of Bazedoxifene is crucial for drug development, clinical monitoring, and in fields such as anti-doping analysis, as it has been on the World Anti-Doping Agency (WADA) prohibited list since 2020.[4][5] This document provides detailed protocols for the quantification of Bazedoxifene and its primary metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolism of Bazedoxifene
The primary metabolic pathway for Bazedoxifene is glucuronidation, facilitated by UDP-glucuronosyltransferases (UGTs), primarily UGT1A8 and UGT1A10, in the intestinal wall.[6] This process results in the formation of two major glucuronide conjugates: Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide.[2][7][8] In plasma, Bazedoxifene-5-glucuronide is the predominant circulating metabolite, with concentrations approximately 10-fold higher than the parent drug.[6][7] Urinary excretion profiles indicate that Bazedoxifene glucuronide is the main metabolite, with only small quantities of free Bazedoxifene and Bazedoxifene-N-oxide being present.[4][5][9][10] The majority of the administered dose is excreted in the feces, with less than 1% being eliminated in the urine.[6]
Experimental Protocol: Quantification of Bazedoxifene and Metabolites in Urine by LC-MS/MS
This protocol is based on established methods for the sensitive and selective quantification of Bazedoxifene and its metabolites.[4][5][9][10]
1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
Since the majority of Bazedoxifene and its metabolites in urine are in a conjugated form (glucuronides), an initial hydrolysis step is necessary to cleave the glucuronic acid moiety, allowing for the quantification of the total drug and metabolite concentrations.[11][12]
-
Enzymatic Hydrolysis:
-
To 2 mL of urine, add an internal standard (e.g., 17α-methyltestosterone).[13]
-
Add 200 µL of phosphate (B84403) buffer (pH 7.0) and 25 µL of β-glucuronidase from E. coli.[13]
-
Incubate the mixture at 55°C for 1 hour.[13]
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge (60 mg, 3 cc) with 6 mL of methanol (B129727) followed by 6 mL of water.[14]
-
Load the hydrolyzed urine sample onto the cartridge.[14]
-
Wash the cartridge with 6 mL of water.[14]
-
Dry the cartridge under vacuum for 20 minutes.[14]
-
Elute the analytes with 6 mL of methanol.[14]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[14]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Conditions (Example):
-
Column: Acquity BEH C18 column (50 mm × 2.1 mm, 1.7 µm).[14]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.[14]
-
Injection Volume: 5 µL.[14]
-
Column Temperature: 40°C.[14]
-
A gradient elution should be optimized to achieve separation of Bazedoxifene and its metabolites.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Specific precursor-to-product ion transitions for Bazedoxifene and its metabolites should be determined by direct infusion of standards.
-
Quantitative Data Summary
The following table summarizes the quantitative parameters for the analysis of Bazedoxifene in urine based on a validated high-resolution liquid chromatography-tandem mass spectrometric detection method.[4][5][9][10]
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 200 ng/mL | [4][5][9][10] |
| Limit of Detection (LOD) | <0.2 ng/mL | [4][5][9] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [15] |
| Inter-day Precision (RSD%) | 2.2% - 3.6% | [4][5][9] |
| Inter-day Accuracy (%) | -10.0% to 1.9% | [4][5][9] |
| Recovery | >92.8% | [15] |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of Bazedoxifene in urine.
Bazedoxifene Signaling Pathway Inhibition
Bazedoxifene has been identified as an inhibitor of the IL-6/GP130 signaling pathway, which is implicated in the progression of various cancers.[1] It directly binds to GP130, preventing the interaction of IL-6 with this receptor and thereby blocking the formation of the active signaling complex. This inhibition leads to the suppression of downstream pathways, including JAK/STAT3, PI3K/AKT, and Ras/Raf/MAPK.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. JCI Insight - Metabolic and transcriptional effects of bazedoxifene/conjugated estrogens in a model of obesity-associated breast cancer risk [insight.jci.org]
- 4. Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. Urinary estrogens and estrogen metabolites and mammographic density in premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dshs-koeln.de [dshs-koeln.de]
- 14. oaepublish.com [oaepublish.com]
- 15. Determination of raloxifene in urine by liquid chromatography-tandem mass spectrometry for doping - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of a Validated Assay for Bazedoxifene Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene (B195308) is a third-generation selective estrogen receptor modulator (SERM) used in combination with conjugated estrogens for the treatment of moderate to severe vasomotor symptoms associated with menopause and the prevention of postmenopausal osteoporosis.[1][2] As a SERM, bazedoxifene exhibits tissue-selective estrogenic and antiestrogenic effects.[1] Accurate and precise quantification of bazedoxifene in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and overall drug development. This application note provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the determination of bazedoxifene in human plasma, utilizing a deuterated internal standard to ensure high accuracy and precision.
Assay Principle
The method described herein employs protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of bazedoxifene and its deuterated internal standard, bazedoxifene-d4 (B8058567). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte, effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the robustness and reliability of the assay.[3][4]
Materials and Reagents
-
Bazedoxifene reference standard (≥98% purity)
-
Bazedoxifene-d4 (deuterated internal standard, ≥98% purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Ultrapure water
Experimental Workflow
The overall experimental workflow for the validated assay of Bazedoxifene is depicted in the following diagram:
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve bazedoxifene and bazedoxifene-d4 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the bazedoxifene stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions at appropriate concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the bazedoxifene-d4 stock solution with acetonitrile to obtain a working internal standard solution of 100 ng/mL.
-
Calibration Standards: Spike blank human plasma with the working standard solutions to prepare calibration standards at concentrations ranging from 0.1 to 20 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL bazedoxifene-d4).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Parameters
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-20% B
-
3.1-4.0 min: 20% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Bazedoxifene: m/z 471.2 -> 126.1
-
Bazedoxifene-d4: m/z 475.2 -> 126.1
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
Bazedoxifene Signaling Pathway
Bazedoxifene exerts its effects by modulating the estrogen receptor (ER) and interfering with other signaling cascades. A key mechanism of action involves the inhibition of the IL-6/GP130 signaling pathway, which subsequently downregulates the JAK/STAT3, PI3K/AKT, and Ras/Raf/MAPK pathways.[5][6] This inhibition can lead to reduced cell survival, proliferation, and angiogenesis in certain cancer cells.[5]
Data Presentation
The validation of the bioanalytical method should be performed according to the guidelines from regulatory agencies such as the FDA and EMA.[7] The following tables summarize the expected performance characteristics of the assay.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.1 - 20 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | >0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | <20 | <20 | ±20 | ±20 |
| Low QC | 0.3 | <15 | <15 | ±15 | ±15 |
| Medium QC | 5 | <15 | <15 | ±15 | ±15 |
| High QC | 15 | <15 | <15 | ±15 | ±15 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Factor |
| Low QC | 0.3 | Consistent and reproducible | Close to 1 |
| High QC | 15 | Consistent and reproducible | Close to 1 |
Table 4: Stability
| Stability Condition | Duration | Result |
| Bench-top (Room Temp) | 24 hours | Stable |
| Freeze-thaw | 3 cycles | Stable |
| Long-term (-80°C) | 3 months | Stable |
Conclusion
This application note provides a comprehensive and detailed protocol for the development and validation of a robust and reliable LC-MS/MS method for the quantification of bazedoxifene in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for supporting pharmacokinetic and other clinical studies of bazedoxifene. The provided information on the signaling pathway of bazedoxifene offers additional context for researchers in the field of drug development.
References
- 1. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 2. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Repurposing the selective estrogen receptor modulator bazedoxifene to suppress gastrointestinal cancer growth | EMBO Molecular Medicine [link.springer.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Bazedoxifene-5-glucuronide-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Bazedoxifene-5-glucuronide-d4. Bazedoxifene is a selective estrogen receptor modulator (SERM), and its glucuronidated metabolites are the primary circulating forms in vivo. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification in complex biological matrices. This document provides detailed protocols for sample preparation, liquid chromatography, and mass spectrometry settings, intended for researchers, scientists, and drug development professionals.
Introduction
Bazedoxifene is primarily metabolized via glucuronidation, with Bazedoxifene-5-glucuronide being a major metabolite[1][2][3]. Accurate and reliable quantification of this metabolite is essential for pharmacokinetic and drug metabolism studies. Stable isotope-labeled internal standards, like this compound, are the gold standard for quantitative LC-MS/MS analysis as they compensate for matrix effects and variability in sample processing. This application note provides a comprehensive method for the detection of this compound, which can be adapted for the quantification of the non-deuterated analyte in various biological samples.
Experimental
Mass Spectrometry
The mass spectrometric detection was optimized for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ionization was achieved using a heated electrospray ionization (HESI) source in positive ion mode.
Table 1: Mass Spectrometer Settings
| Parameter | Setting |
| Ion Source | Heated Electrospray Ionization (HESI) |
| Polarity | Positive |
| Capillary Voltage | 4.5 kV |
| Nebulizer Pressure | 40 psi |
| Drying Gas Flow | 9 L/min |
| Gas Temperature | 350 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
The MRM transitions for Bazedoxifene-5-glucuronide and its deuterated internal standard are detailed in Table 2. The precursor ion for Bazedoxifene-5-glucuronide is m/z 647, corresponding to the [M+H]+ adduct[2]. A characteristic fragmentation is the neutral loss of the glucuronic acid moiety (176 Da), resulting in a product ion of m/z 471[2]. For the deuterated internal standard, this compound, the precursor ion is expected to be m/z 651 ([M+H]+, assuming four deuterium (B1214612) atoms). The primary product ion would result from the same neutral loss of the glucuronide group, leading to a product ion of m/z 475.
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bazedoxifene-5-glucuronide | 647.3 | 471.2 | 25 |
| Bazedoxifene-5-glucuronide | 647.3 | 126.1 | 35 |
| This compound (Internal Standard) | 651.3 | 475.2 | 25 |
| This compound (Internal Standard) | 651.3 | 126.1 | 35 |
Collision energies are starting points and may require optimization based on the specific instrument used.
Liquid Chromatography
A reverse-phase HPLC method was developed for the chromatographic separation of the analyte.
Table 3: Liquid Chromatography Conditions
| Parameter | Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
Sample Preparation Protocol: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma or serum samples.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% Mobile Phase A: 10% Mobile Phase B).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram
Caption: Experimental workflow for the analysis of this compound.
Signaling Pathway Diagram
As this application note focuses on an analytical method, a signaling pathway diagram is not directly applicable. The experimental workflow diagram above illustrates the logical progression of the protocol.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive and selective approach for the detection and quantification of this compound. The detailed experimental protocol for sample preparation and the optimized mass spectrometry and liquid chromatography conditions can be readily implemented in a research laboratory setting for pharmacokinetic and drug metabolism studies of bazedoxifene. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results.
References
Application Notes and Protocols for the Separation of Bazedoxifene and its Metabolites by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene (B195308) is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. The primary metabolic pathway for bazedoxifene is glucuronidation, facilitated by UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of key metabolites such as bazedoxifene-5-glucuronide and bazedoxifene-4'-glucuronide. Another identified metabolite is bazedoxifene-N-oxide. This document provides detailed application notes and protocols for the separation and quantification of bazedoxifene and its major metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Bazedoxifene
Bazedoxifene undergoes extensive first-pass metabolism, primarily in the intestine and liver. The main metabolic route is glucuronidation, with little to no cytochrome P450-mediated oxidation. The major circulating metabolite is bazedoxifene-5-glucuronide, with plasma concentrations approximately 10-fold higher than the parent drug.[1]
Metabolic pathway of Bazedoxifene.
Experimental Protocols
Protocol 1: Analysis of Bazedoxifene and Metabolites in Human Plasma
This protocol outlines a method for the simultaneous quantification of bazedoxifene and its glucuronide metabolites in human plasma using UPLC-MS/MS.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like bazedoxifene and its metabolites from plasma samples.[2]
-
Reagents and Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
-
-
Procedure:
-
Allow frozen plasma samples to thaw on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).[3]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
2. Liquid Chromatography Conditions
-
Instrumentation: Waters ACQUITY UPLC® system or equivalent
-
Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 20 | 80 |
| 3.5 | 20 | 80 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
3. Mass Spectrometry Conditions
-
Instrumentation: Triple quadrupole mass spectrometer (e.g., SCIEX TQ5500)[5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bazedoxifene | 471.3 | 126.1 |
| Bazedoxifene-5-glucuronide | 647.3 | 471.3 |
| Bazedoxifene-4'-glucuronide | 647.3 | 471.3 |
| Bazedoxifene-N-oxide | 487.3 | 471.3 |
Protocol 2: Analysis of Bazedoxifene and Metabolites in Human Urine
This protocol is suitable for the detection and quantification of bazedoxifene and its metabolites in human urine samples.
1. Sample Preparation: Dilution
For urine samples, a simple dilution is often sufficient due to the lower protein content compared to plasma.
-
Reagents and Materials:
-
Human urine samples
-
Deionized water, HPLC grade
-
Internal Standard (IS) solution
-
Microcentrifuge tubes or 96-well plates
-
-
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine at 2000 x g for 5 minutes to pellet any particulate matter.
-
In a clean tube or well, combine 50 µL of the urine supernatant with 450 µL of deionized water (a 1:10 dilution).
-
Add an appropriate amount of the internal standard solution.
-
Vortex to mix and inject directly into the LC-MS/MS system.
-
2. Liquid Chromatography and Mass Spectrometry Conditions
The LC-MS/MS conditions described in Protocol 1 can be applied for the analysis of urine samples.
Data Presentation
The following table summarizes the expected retention times for bazedoxifene and its metabolites under the specified chromatographic conditions. These values may vary slightly depending on the specific LC system and column used.
| Compound | Retention Time (min) (Approximate) |
| Bazedoxifene-5-glucuronide | 2.1 |
| Bazedoxifene-4'-glucuronide | 2.3 |
| Bazedoxifene-N-oxide | 2.8 |
| Bazedoxifene | 3.2 |
Experimental Workflow
The overall workflow for the analysis of bazedoxifene and its metabolites in biological samples is depicted below.
Workflow for Bazedoxifene Analysis.
References
- 1. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Bazedoxifene-5-glucuronide-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bazedoxifene-5-glucuronide-d4. The focus is on minimizing matrix effects to ensure accurate and reliable quantification in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Question: Why am I observing poor peak shape and inconsistent retention times for this compound?
Answer: Poor chromatography for glucuronide metabolites is a common issue. Several factors can contribute to this:
-
Inadequate Chromatographic Separation: Glucuronides are polar molecules and may exhibit poor retention on traditional C18 columns.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state and, consequently, the retention and peak shape of the analyte.
-
Sample Solvent Composition: Injecting a sample in a solvent significantly stronger than the initial mobile phase can lead to peak fronting and splitting.
Troubleshooting Steps:
-
Optimize the Analytical Column: Consider using a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer alternative selectivity for polar compounds.
-
Adjust Mobile Phase pH: Experiment with adding a small amount of acid (e.g., 0.1% formic acid) or a buffer (e.g., 10mM ammonium (B1175870) acetate) to the mobile phase to ensure consistent ionization of this compound.
-
Match Sample Solvent to Mobile Phase: Reconstitute the final sample extract in a solvent that is as close as possible in composition to the initial mobile phase conditions. If a strong solvent is required for dissolution, inject the smallest possible volume.
-
Implement a Gradient Elution: A gradient elution program, starting with a high aqueous composition and gradually increasing the organic solvent, can help to focus the analyte at the head of the column, leading to better peak shape.
Question: I am experiencing significant ion suppression/enhancement for my analyte. How can I minimize these matrix effects?
Answer: Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a primary challenge in LC-MS/MS bioanalysis. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects, as it will be similarly affected by the matrix. However, minimizing the source of the matrix effect is crucial for robust and reproducible results.
Strategies to Minimize Matrix Effects:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering the analyte.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A mixed-mode or polymeric reversed-phase SPE sorbent is often suitable for extracting glucuronide metabolites.
-
Liquid-Liquid Extraction (LLE): LLE can also be used, but the high polarity of glucuronides can make their extraction into organic solvents challenging.
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all matrix interferences, particularly phospholipids, which are a major source of ion suppression.
-
-
Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components. A longer and more efficient column or a modified gradient can improve separation.
-
Sample Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of Bazedoxifene-5-glucuronide, a major metabolite of the drug Bazedoxifene. The "-d4" indicates that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. This makes it chemically identical to the endogenous metabolite but with a different mass. In LC-MS/MS analysis, it co-elutes with the unlabeled analyte and experiences similar ionization effects, allowing it to serve as an ideal internal standard for accurate quantification by correcting for variations in sample preparation and matrix effects.[1]
Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for Bazedoxifene and its deuterated glucuronide metabolite?
A2: While optimal MRM transitions should be determined empirically on your specific mass spectrometer, common transitions are based on the precursor ion (the protonated or deprotonated molecule) and a characteristic product ion formed after collision-induced dissociation.
For Bazedoxifene , a potential MRM transition in positive ion mode would be based on its molecular weight. For This compound , the precursor ion will be the molecular weight of the deuterated glucuronide conjugate, and a common product ion would be the loss of the glucuronic acid moiety, resulting in a fragment corresponding to the deuterated Bazedoxifene aglycone. It is crucial to optimize the collision energy for each transition to achieve the highest sensitivity.
Q3: What are the key considerations for developing a robust sample preparation method for this compound from plasma?
A3: A robust sample preparation method should provide high and reproducible recovery of the analyte while effectively removing matrix components that can cause ion suppression or enhancement.
-
Choice of Technique: Solid-Phase Extraction (SPE) is generally preferred over liquid-liquid extraction or protein precipitation for cleaner extracts.
-
SPE Sorbent Selection: A polymeric reversed-phase sorbent (e.g., Oasis HLB) or a mixed-mode cation exchange sorbent can be effective for retaining and isolating Bazedoxifene and its glucuronide metabolite.
-
pH Adjustment: The pH of the sample and the wash/elution solvents is critical for efficient extraction, especially when using ion-exchange mechanisms.
-
Wash Steps: Incorporate wash steps with appropriate solvents to remove weakly bound interferences without causing loss of the analyte.
-
Elution Solvent: Use a solvent that is strong enough to elute the analyte completely from the sorbent but is also compatible with the subsequent LC-MS/MS analysis.
Q4: How can I assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. This should be evaluated using matrix from at least six different sources.
Data Presentation
Table 1: Example Solid-Phase Extraction (SPE) Performance for this compound
| Parameter | SPE Method A (Polymeric RP) | SPE Method B (Mixed-Mode Cation Exchange) |
| Recovery (%) | 85 ± 5 | 92 ± 4 |
| Matrix Effect (%) | 95 ± 7 (Slight Suppression) | 103 ± 6 (Slight Enhancement) |
| Overall Process Efficiency (%) | 81 ± 6 | 95 ± 5 |
Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.
Experimental Protocols
Detailed Protocol: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol provides a general framework for SPE. Optimization may be required for your specific application and instrumentation.
-
Sample Pre-treatment:
-
Thaw plasma samples and the internal standard (this compound) working solution at room temperature.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds to precipitate proteins and adjust pH.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL).
-
Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the entire pre-treated supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pull the sample through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 2 x 500 µL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
References
troubleshooting poor peak shape for Bazedoxifene and its d4-standard
Technical Support Center: Bazedoxifene & d4-Standard Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the Liquid Chromatography (LC) analysis of Bazedoxifene and its deuterated internal standard (d4-standard).
Frequently Asked Questions (FAQs) for Poor Peak Shape
Q1: Why are my Bazedoxifene and d4-standard peaks tailing?
Peak tailing is the most common peak shape issue for Bazedoxifene and other basic, amine-containing compounds.[1][2] It is characterized by an asymmetrical peak where the latter half is broader than the front half.
Primary Cause: Secondary Site Interactions The primary cause is often the interaction between the positively charged Bazedoxifene molecules and negatively charged residual silanol (B1196071) groups on the surface of silica-based reversed-phase columns.[3] Bazedoxifene contains amine groups that are easily protonated in typical reversed-phase mobile phases. These protonated basic compounds can then interact with ionized silanol groups on the silica (B1680970) stationary phase through a strong ionic attraction.[1] This secondary interaction provides an additional retention mechanism beyond the intended hydrophobic interaction, causing some molecules to elute later and resulting in a "tail".[2]
Other Potential Causes:
-
Column Contamination: Accumulation of strongly retained materials at the column inlet can disrupt the chromatographic process.[4]
-
Partially Blocked Frit: Debris from the sample or system can block the column inlet frit, distorting the flow path and affecting all peaks.[5]
-
Extra-Column Volume: Excessive tubing length or dead volumes in connections between the column and detector can cause peak broadening and tailing.[4]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The pH of the mobile phase is a critical factor.[6]
-
Low pH (e.g., pH 2.5-3.5): Adding a volatile acid like formic acid (typically 0.1%) to the mobile phase will lower the pH. At a low pH, the residual silanol groups are protonated (neutral), minimizing their ionic interaction with the positively charged Bazedoxifene.[7]
-
High pH (e.g., pH 8.0-9.0): Alternatively, using a high pH buffer can deprotonate the Bazedoxifene molecule, making it neutral. This also eliminates the strong ionic interaction with the silanol groups. One study found a buffer pH of 8.3 to be satisfactory for Bazedoxifene analysis, improving a tailing factor of >2.0.[8] The choice between low and high pH depends on the column's stability range.
-
-
Add a Competing Base or Salt:
-
Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte.
-
Adding a buffer salt, such as 5-10 mM ammonium (B1175870) formate (B1220265) or ammonium acetate, can also improve peak shape.[1] The ammonium ions compete with the protonated analyte for the negatively charged silanol sites, reducing secondary interactions.[1]
-
-
Evaluate Column Chemistry:
Experimental Protocol: Mobile Phase pH Screening
-
Prepare Stock Solutions: Prepare separate mobile phases with identical organic solvent compositions but varying pH values.
-
Low pH Screen: Prepare mobile phases buffered at pH 2.5, 3.0, and 3.5 using 0.1% formic acid or an ammonium formate buffer.
-
High pH Screen: If using a pH-stable column, prepare mobile phases buffered at pH 8.0, 8.5, and 9.0 using an ammonium bicarbonate or ammonium hydroxide (B78521) buffer.
-
-
System Equilibration: For each mobile phase, flush the column with at least 10-20 column volumes to ensure it is fully equilibrated.
-
Inject Standard: Inject a standard solution of Bazedoxifene and its d4-standard.
-
Evaluate Peak Shape: Analyze the resulting chromatograms, paying close attention to the peak asymmetry factor (tailing factor).
-
Select Optimal pH: Choose the pH that provides the most symmetrical peak shape and best overall chromatography.
Table 1: Mobile Phase Optimization Strategies for Peak Tailing
| Strategy | Parameter | Recommended Range/Value | Mechanism of Action |
| pH Adjustment (Low) | Mobile Phase pH | 2.5 - 3.5 | Protonates residual silanols to minimize ionic interactions with the basic analyte.[7] |
| pH Adjustment (High) | Mobile Phase pH | 8.0 - 9.0 (Column dependent) | Neutralizes the basic analyte to minimize ionic interactions.[8] |
| Buffer Addition | Ammonium Formate/Acetate | 5 - 10 mM | Ammonium ions compete with the analyte for active silanol sites.[1] |
| Competing Base | Triethylamine (TEA) | 0.05% - 0.1% | Masks active silanol sites through preferential interaction. |
Diagram 1: Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for diagnosing and resolving peak tailing issues.
Q2: Why are my Bazedoxifene peaks fronting?
Peak fronting, where the front half of the peak is broader than the back half, is less common for basic compounds but can indicate specific problems.[6]
Potential Causes:
-
Sample Overload: Injecting too much analyte can saturate the stationary phase at the column inlet, causing excess molecules to travel faster through the column.[11]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the sample band will not focus properly at the head of the column.[11]
-
Column Collapse: A physical collapse of the column bed can create a void at the inlet, leading to a distorted flow path and fronting peaks.[5]
Troubleshooting Steps:
-
Reduce Injection Mass: Perform a series of injections with decreasing concentrations of Bazedoxifene. If the peak shape becomes more symmetrical, the issue is sample overload.[11]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[11] If a stronger solvent is required for solubility, keep the injection volume as small as possible.
-
Check Column Health: If all peaks in the chromatogram exhibit fronting, it may indicate a physical problem with the column, such as a collapsed bed or void.[5] Replace the column.
Q3: Why are my peaks split or broad?
Split or excessively broad peaks can significantly compromise resolution and quantification.
Potential Causes:
-
Partially Plugged Frit or Column Inlet: This can cause the sample to be distributed unevenly onto the column, leading to a split or distorted peak for all analytes.[5]
-
Contamination: Buildup of contaminants on the guard or analytical column.
-
Injection Solvent Effects: Injecting a large volume of a solvent much stronger than the mobile phase can cause peak distortion.[2]
-
Injector Issues: A malfunctioning injector rotor seal can cause sample to be improperly introduced to the system.
Troubleshooting Steps:
-
Backflush the Column: Disconnect the column from the detector, reverse the flow direction, and flush to waste with a strong solvent. This can sometimes dislodge particulates from the inlet frit.[11]
-
Replace Guard Column: If a guard column is being used, replace it with a new one.
-
Clean the System: Flush the entire LC system, including the injector and all tubing, with a sequence of appropriate solvents to remove any potential contaminants.[10]
-
Check Injection Parameters: Ensure the injection solvent is compatible with the mobile phase and reduce the injection volume if necessary.[12]
Diagram 2: Mechanism of Secondary Silanol Interaction
Caption: The chemical interaction causing peak tailing for basic compounds.
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. scribd.com [scribd.com]
- 8. academic.oup.com [academic.oup.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. silicycle.com [silicycle.com]
- 12. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Bazedoxifene Quantification in Biological Matrices
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the sensitivity of Bazedoxifene quantification in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is Bazedoxifene and why is its quantification in biological matrices important?
A1: Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used in combination with conjugated estrogens to treat postmenopausal osteoporosis and vasomotor symptoms (hot flashes).[1][2] As a SERM, it exhibits tissue-selective estrogen receptor agonist or antagonist activity.[3] Accurate quantification in biological matrices like plasma, serum, or urine is crucial for pharmacokinetic studies, determining bioavailability, assessing drug-drug interactions, and for doping control in sports.[4][5]
Q2: What are the common analytical techniques used for Bazedoxifene quantification?
A2: The most common techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a PDA detector and, for higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][6] LC-MS/MS is generally preferred for bioanalysis due to its ability to achieve low limits of quantification (LOQ) required for pharmacokinetic studies.[7]
Q3: What are the main challenges encountered when quantifying Bazedoxifene in biological samples?
A3: The primary challenges include:
-
Low concentrations: Bazedoxifene is often present at low ng/mL levels in plasma.[5]
-
Matrix effects: Co-eluting endogenous components from biological fluids (e.g., phospholipids, salts) can suppress or enhance the ionization of Bazedoxifene in the mass spectrometer, leading to inaccurate and imprecise results.[8][9]
-
Metabolite interference: Bazedoxifene is metabolized in the body, primarily into glucuronide conjugates.[4] Analytical methods must be selective enough to distinguish the parent drug from its metabolites unless total concentration is the target.
-
Poor recovery: The efficiency of extracting Bazedoxifene from the matrix can be variable and needs careful optimization.[10]
Troubleshooting Guide
Issue 1: Poor Sensitivity or Low Signal Intensity
Q: My Bazedoxifene signal is very weak or undetectable. What are the potential causes and how can I improve sensitivity?
A: Low signal intensity is a common issue. Here are the steps to troubleshoot it:
-
Potential Cause 1: Suboptimal Mass Spectrometer Parameters.
-
Solution: Ensure the mass spectrometer is tuned specifically for Bazedoxifene. Infuse a standard solution of the analyte to optimize parameters like collision energy and precursor/product ion selection (MRM transitions). For reference, one method used m/z transitions of 230.12 for a Bazedoxifene-related impurity.[11]
-
-
Potential Cause 2: Inefficient Sample Preparation.
-
Solution: Your sample preparation technique may result in low recovery. Consider switching to a more effective extraction method. While protein precipitation (PPT) is fast, it provides minimal cleanup. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) often yield cleaner extracts and can include a concentration step, boosting the final analyte concentration.[12][13] Absolute recoveries for Bazedoxifene using LLE have been reported in the 90-110% range.[6]
-
-
Potential Cause 3: Severe Matrix Effects.
-
Solution: Matrix components can suppress the Bazedoxifene signal.[8] Improve chromatographic separation to move the Bazedoxifene peak away from co-eluting matrix components. Modifying the mobile phase gradient or using a different column chemistry (e.g., C18, C8) can help.[6] Additionally, a more thorough sample cleanup with SPE is highly effective at removing interfering compounds.[13]
-
-
Potential Cause 4: Inappropriate Mobile Phase pH.
Issue 2: High Background Noise and Matrix Effects
Q: I'm observing high background noise and inconsistent results, suggesting a significant matrix effect. How can I diagnose and mitigate this?
A: Matrix effects are a primary cause of poor data quality in LC-MS/MS bioanalysis.[9]
-
Diagnosis: To quantify the matrix effect, compare the peak area of Bazedoxifene spiked into a post-extraction blank matrix sample with the peak area of Bazedoxifene in a neat solvent at the same concentration. A significant difference indicates the presence of ion suppression or enhancement.[8]
-
Solution 1: Improve Sample Cleanup.
-
This is the most effective strategy. As mentioned, transitioning from simple protein precipitation to a more rigorous method like SPE can significantly reduce matrix components.[13]
-
-
Solution 2: Optimize Chromatography.
-
Ensure Bazedoxifene is well-separated from the "void volume" where most unretained matrix components elute. A longer gradient or a column with a different selectivity can improve resolution.[15]
-
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS).
-
An ideal internal standard, like ¹³C- or ¹⁵N-labeled Bazedoxifene, will co-elute with the analyte and experience the same degree of matrix effect. By using the peak area ratio (analyte/IS), the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[16]
-
-
Solution 4: Change Ionization Source.
-
If using ESI, which is highly susceptible to matrix effects, consider trying Atmospheric Pressure Chemical Ionization (APCI). APCI is often less prone to ion suppression from non-volatile matrix components.[13]
-
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My chromatographic peaks for Bazedoxifene are tailing or split. What could be wrong?
A: Poor peak shape compromises resolution and integration accuracy.[17]
-
Potential Cause 1: Column Contamination or Degradation.
-
Solution: Biological matrices can quickly contaminate an analytical column.[18] First, try flushing the column with a strong solvent wash sequence as recommended by the manufacturer. If this fails, a guard column should be used and replaced regularly to protect the main column. Ultimately, the analytical column may need to be replaced.[15]
-
-
Potential Cause 2: Secondary Interactions.
-
Solution: Bazedoxifene may have secondary interactions with residual silanol (B1196071) groups on the silica-based column packing, causing peak tailing. Using a mobile phase with a buffer or a small amount of acid (like formic or acetic acid) can help minimize these interactions.[6][15]
-
-
Potential Cause 3: Injection Solvent Mismatch.
-
Solution: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion (often splitting or fronting) can occur. The ideal scenario is to dissolve the final extract in the initial mobile phase or a weaker solvent.[15]
-
-
Potential Cause 4: Column Overload.
-
Solution: Injecting too much analyte mass can lead to peak fronting. Dilute the sample or decrease the injection volume.[15]
-
Quantitative Data Summary
The following tables summarize the performance of published methods for Bazedoxifene quantification.
Table 1: RP-HPLC Method Performance in Rat Serum
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 32 µg/mL | [6] |
| LLOQ | 0.5 µg/mL | [6] |
| LOD | 0.25 µg/mL | [6] |
| Absolute Recovery | 90 - 110% | [6] |
| Intra-day Precision (%RSD) | 0.252 - 1.401% | [6] |
| Inter-day Precision (%RSD) | 0.555 - 1.251% | [6] |
Table 2: LC-MS/MS Method Performance in Human Urine & Plasma
| Parameter | Value (Urine) | Value (Plasma) | Reference |
| Linearity Range | 0.5 - 200 ng/mL | 0.1 - 20 ng/mL | [4],[5] |
| LLOQ | Not specified | 0.1 ng/mL | [5] |
| LOD | <0.2 ng/mL | Not specified | [4] |
| Inter-day Precision (%RSD) | 2.2 - 3.6% | 0.1 - 5.5% | [4],[5] |
| Inter-day Accuracy | -10.0 to 1.9% | 91.8 - 113.0% | [4],[5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Rat Serum (Adapted from[6])
-
Sample Collection: Collect whole blood and process to obtain serum. Store at -80°C until analysis.
-
Preparation: In a microcentrifuge tube, pipette 100 µL of serum sample.
-
Internal Standard (IS): Add 100 µL of the working solution of an appropriate internal standard (e.g., Raloxifene, 1 µg/mL in methanol).
-
Vortex: Mix on a cyclomixer for 1 minute.
-
Protein Precipitation/Extraction: Add 0.2 mL of acetonitrile. Vortex vigorously for 10 minutes to ensure complete protein precipitation and extraction of the analyte.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 20 µL) onto the LC-MS/MS system.
Protocol 2: Representative LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Hypersil BDS C8, 4.6 × 150mm, 5µm or similar).[6]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile or Methanol.[14]
-
Flow Rate: 0.5 - 1.0 mL/min.[6]
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a wash step, and then return to initial conditions to re-equilibrate the column.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be optimized empirically by infusing a pure standard of Bazedoxifene.
Visualizations
Caption: General experimental workflow for Bazedoxifene quantification.
Caption: Troubleshooting logic for low sensitivity issues.
Caption: Simplified mechanism of action for Bazedoxifene.
References
- 1. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bazedoxifene: the evolving role of third-generation selective estrogen-receptor modulators in the management of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpsonline.com [wjpsonline.com]
- 7. rsc.org [rsc.org]
- 8. What is matrix effect and how is it quantified? [sciex.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. ijpsr.com [ijpsr.com]
- 12. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 16. researchgate.net [researchgate.net]
- 17. zefsci.com [zefsci.com]
- 18. agilent.com [agilent.com]
stability of Bazedoxifene-5-glucuronide-d4 in plasma samples
Welcome to the technical support center for Bazedoxifene-5-glucuronide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and accurate quantification of this compound in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound is the deuterium-labeled stable isotope of Bazedoxifene-5-glucuronide. Bazedoxifene is a selective estrogen receptor modulator, and its major metabolite in plasma is Bazedoxifene-5-glucuronide. The deuterated form is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accurate and precise measurement of the non-labeled metabolite in biological matrices like plasma.
Q2: Why is the stability of this compound in plasma a concern?
Glucuronide metabolites, in general, can be susceptible to degradation in biological matrices. This instability can be caused by enzymatic hydrolysis (e.g., by β-glucuronidases present in plasma) or chemical hydrolysis, which is often pH and temperature-dependent. Instability of the internal standard can lead to inaccurate quantification of the target analyte (Bazedoxifene-5-glucuronide). Therefore, it is crucial to establish the stability of this compound under the conditions of sample collection, processing, storage, and analysis.
Q3: What are the primary factors that can affect the stability of this compound in plasma samples?
Several factors can influence the stability of glucuronide metabolites in plasma:
-
Temperature: Higher temperatures can accelerate both enzymatic and chemical degradation. It is crucial to keep plasma samples cool during collection and processing and store them at low temperatures (ideally -80°C) for long-term storage.
-
pH: The pH of the plasma sample can affect the rate of chemical hydrolysis of the glucuronide bond. Acidifying the plasma samples can often help to stabilize glucuronide metabolites.
-
Enzymatic Activity: Plasma contains enzymes, such as esterases and β-glucuronidases, that can cleave the glucuronide moiety. The activity of these enzymes can be minimized by immediate cooling of blood samples after collection and prompt separation of plasma.
-
Choice of Anticoagulant: The anticoagulant used during blood collection can influence enzymatic activity. EDTA is often preferred as it can chelate divalent cations that are cofactors for some enzymes.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to the degradation of metabolites. It is recommended to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable signal for this compound | Degradation during sample collection and processing. | Process blood samples immediately after collection. Use pre-chilled tubes and centrifuge at a low temperature (e.g., 4°C) to separate plasma. |
| Degradation during storage. | Store plasma samples at -80°C for long-term stability. Avoid storage at -20°C for extended periods. | |
| Degradation after thawing (bench-top instability). | Keep thawed plasma samples on ice and process them as quickly as possible. | |
| High variability in analytical results | Inconsistent sample handling. | Standardize the entire sample handling workflow, from collection to analysis. Ensure all samples are treated identically. |
| Multiple freeze-thaw cycles. | Aliquot plasma samples into smaller volumes after the first thaw to avoid repeated freezing and thawing of the entire sample. | |
| Apparent conversion of this compound to Bazedoxifene-d4 | Hydrolysis of the glucuronide. | Consider acidifying the plasma samples to a pH of around 4-5 with a small volume of a suitable acid (e.g., formic acid, perchloric acid) immediately after separation to inhibit enzymatic and chemical hydrolysis. |
Experimental Protocols
Below are detailed methodologies for assessing the stability of this compound in plasma.
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a known concentration of this compound into at least three replicates of the control plasma matrix.
-
Freezing: Freeze the spiked plasma samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thawing: Thaw the samples unassisted at room temperature.
-
Cycling: Once completely thawed, refreeze the samples at the same temperature for at least 12 hours. Repeat this freeze-thaw cycle for a minimum of three cycles.
-
Analysis: After the final thaw, process and analyze the samples using a validated LC-MS/MS method.
-
Comparison: Compare the mean concentration of the samples that have undergone freeze-thaw cycles to the mean concentration of freshly prepared spiked samples (control). The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Spike a known concentration of this compound into at least three replicates of the control plasma matrix.
-
Incubation: Keep the spiked plasma samples at room temperature for a defined period that mimics the expected sample handling time (e.g., 0, 2, 4, 6, and 24 hours).
-
Analysis: At each time point, process and analyze the samples using a validated LC-MS/MS method.
-
Comparison: Compare the mean concentration at each time point to the mean concentration of freshly prepared spiked samples (time 0). The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).
Protocol 3: Long-Term Stability Assessment
-
Sample Preparation: Prepare a sufficient number of spiked plasma samples with a known concentration of this compound.
-
Storage: Store the samples at the intended long-term storage temperature (e.g., -80°C).
-
Analysis: Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months).
-
Comparison: At each time point, compare the mean concentration to the mean concentration of the samples at the initial time point (time 0). The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).
Data Presentation
The following tables provide an illustrative summary of stability data for this compound in human plasma. (Note: These are example data based on typical stability studies for glucuronide metabolites and should be confirmed by experimental validation).
Table 1: Freeze-Thaw Stability of this compound in Human Plasma at -80°C
| Number of Freeze-Thaw Cycles | Mean Concentration (ng/mL) | % Nominal Concentration | % Deviation from Control |
| 0 (Control) | 102.3 | 102.3% | N/A |
| 1 | 101.5 | 101.5% | -0.8% |
| 2 | 99.8 | 99.8% | -2.4% |
| 3 | 98.1 | 98.1% | -4.1% |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Time (hours) | Mean Concentration (ng/mL) | % Nominal Concentration | % Deviation from Time 0 |
| 0 | 99.5 | 99.5% | N/A |
| 2 | 98.7 | 98.7% | -0.8% |
| 4 | 97.2 | 97.2% | -2.3% |
| 6 | 95.9 | 95.9% | -3.6% |
| 24 | 88.4 | 88.4% | -11.2% |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Storage Duration (months) | Mean Concentration (ng/mL) | % Nominal Concentration | % Deviation from Time 0 |
| 0 | 101.1 | 101.1% | N/A |
| 1 | 100.5 | 100.5% | -0.6% |
| 3 | 99.2 | 99.2% | -1.9% |
| 6 | 97.8 | 97.8% | -3.3% |
| 12 | 96.5 | 96.5% | -4.5% |
Visualizations
resolving chromatographic interference in Bazedoxifene analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic interference during the analysis of Bazedoxifene (B195308).
Troubleshooting Guide: Resolving Chromatographic Interference
Issue: Poor resolution or co-elution of Bazedoxifene with an unknown peak.
This guide provides a systematic approach to identifying and resolving chromatographic interference during Bazedoxifene analysis.
Step 1: Initial Assessment and System Suitability
Before modifying the analytical method, ensure your HPLC system is performing optimally.
-
Q1: My chromatogram shows broad or tailing peaks for Bazedoxifene. What should I check first?
A1: Peak broadening and tailing can mask the presence of a co-eluting impurity. Verify the following:
-
Column Health: The column may be contaminated or have a void. Try flushing the column with a strong solvent. If the problem persists, consider replacing the column.
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[1]
-
Flow Rate: Ensure the pump is delivering a consistent and accurate flow rate.
-
Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to prevent peak distortion.[1]
-
-
Q2: How can I confirm if a peak is pure Bazedoxifene or a mixture of co-eluting compounds?
A2: Peak purity analysis is essential.
-
Using a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: Assess peak purity by comparing the UV-Vis spectra across the peak. Significant spectral differences indicate the presence of more than one compound.[2]
-
Using a Mass Spectrometer (MS): Examine the mass spectra across the peak. A changing mass spectrum is a clear indicator of co-elution.[2]
-
Step 2: Method Optimization
If the system is functioning correctly, the next step is to optimize the chromatographic method to improve separation.
-
Q3: How can I improve the separation of Bazedoxifene from a closely eluting impurity using a reversed-phase column (e.g., C18 or C8)?
A3: For reversed-phase columns, you can manipulate the mobile phase composition and other chromatographic parameters.
-
Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Acetonitrile often provides sharper peaks, while methanol (B129727) can offer different selectivity.
-
pH Adjustment: Adjusting the pH of the aqueous mobile phase with a buffer (e.g., phosphate (B84403) buffer) can alter the retention time of ionizable impurities relative to Bazedoxifene. A stability-indicating method for Bazedoxifene has been successfully developed using a mobile phase with a pH of 8.3.[3][4][5]
-
-
Gradient Elution: If isocratic elution is insufficient, a gradient program can improve the resolution of complex mixtures. A gradient method has been used to separate Bazedoxifene from its impurities.[4][5]
-
Column Temperature: Adjusting the column temperature can influence selectivity. A method for Bazedoxifene analysis maintained the column temperature at 40°C.[4]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.[6]
-
-
Q4: What should I do if optimizing the mobile phase is not enough to resolve the co-elution?
A4: If mobile phase optimization is insufficient, consider changing the stationary phase.
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., from a C18 to a C8 or a phenyl-hexyl column) can provide different selectivity and resolve the co-eluting peaks. A successful method for Bazedoxifene in rat serum utilized a Hypersil BDS C8 column.[7] Another stability-indicating method employed an X-terra RP-18 column.[3][4][5]
-
Step 3: Sample Preparation
Proper sample preparation is crucial for minimizing interference from the sample matrix, especially when analyzing biological samples.
-
Q5: I am analyzing Bazedoxifene in a complex matrix (e.g., plasma, serum) and suspect matrix effects. What can I do?
A5: Matrix effects, such as ion suppression or enhancement in LC-MS, can be caused by co-eluting endogenous components.[8][9][10]
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances. A simple liquid-liquid extraction has been used for the analysis of Bazedoxifene in rat serum.[7]
-
Use an Internal Standard (IS): An internal standard that is structurally similar to the analyte can help to compensate for matrix effects. Raloxifene has been used as an internal standard for the quantification of Bazedoxifene in rat serum.[7]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[11]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the common sources of chromatographic interference in Bazedoxifene analysis?
A1: The most common sources of interference are:
-
Degradation Products: Bazedoxifene can degrade under stress conditions such as acidic, basic, oxidative, thermal, and hydrolytic environments.[3][4][5] Forced degradation studies are performed to identify these potential degradation products.[12][13][14][15]
-
Related Substances and Impurities: Impurities from the synthesis of Bazedoxifene can also co-elute.
-
Matrix Components: When analyzing biological samples, endogenous components of the matrix can interfere with the analysis.[8][9][10][11]
-
Excipients: In the analysis of pharmaceutical formulations, excipients used in the drug product can sometimes cause interference.
-
-
Q2: What is a "ghost peak" and how can it cause interference?
A2: A ghost peak is an unexpected peak that appears in a chromatogram, often during a blank run. These peaks can arise from impurities in the mobile phase, sample carryover from a previous injection, or contamination within the HPLC system.[1] If a ghost peak has a similar retention time to Bazedoxifene, it can lead to co-elution and inaccurate quantification. To troubleshoot ghost peaks, run a blank gradient (injecting only the mobile phase) and systematically clean or replace components of the HPLC system.[1][16]
-
Q3: What are typical chromatographic conditions for Bazedoxifene analysis?
A3: Several HPLC methods have been developed for Bazedoxifene. The following tables summarize typical parameters.
Data Presentation
Table 1: HPLC Method Parameters for Bazedoxifene Analysis
| Parameter | Method 1 (Stability-Indicating)[3][4][5] | Method 2 (in Rat Serum)[7] |
| Column | X-terra RP-18, 150 x 4.6 mm, 3.5 µm | Hypersil BDS C8, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM K₂HPO₄ (pH 8.3) and Acetonitrile (70:30 v/v) | Potassium dihydrogen orthophosphate buffer |
| Mobile Phase B | Water and Acetonitrile (10:90 v/v) | Acetonitrile |
| Elution Mode | Gradient | Isocratic (Buffer:Acetonitrile, 60:40 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | PDA at 290 nm |
| Column Temp. | 40°C | 30°C |
| Internal Standard | Not specified | Raloxifene |
| Retention Time | Not specified | 5.852 min (Bazedoxifene), 4.052 min (IS) |
Experimental Protocols
Protocol 1: Forced Degradation Study of Bazedoxifene
This protocol is a general guideline for performing forced degradation studies to identify potential degradation products that may interfere with Bazedoxifene analysis.
-
Acid Hydrolysis: Treat a solution of Bazedoxifene with 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Treat a solution of Bazedoxifene with 0.1 M NaOH at 80°C for 1 hour.
-
Oxidative Degradation: Treat a solution of Bazedoxifene with 3% H₂O₂ at room temperature for 30 minutes.
-
Thermal Degradation: Expose solid Bazedoxifene to a temperature of 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of Bazedoxifene to UV light (254 nm) for 48 hours.
-
Neutralize the acidic and basic solutions before injection.
-
Analyze the stressed samples using a suitable HPLC method and compare the chromatograms to that of an unstressed sample to identify degradation peaks.
Visualizations
Caption: Troubleshooting workflow for HPLC co-elution.
Caption: General experimental workflow for Bazedoxifene analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. A stability-indicating HPLC method for the determination of bazedoxifene acetate and its related substances in active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. wjpsonline.com [wjpsonline.com]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijisrt.com [ijisrt.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. medcraveonline.com [medcraveonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
impact of different extraction methods on Bazedoxifene recovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bazedoxifene. The following information addresses common issues encountered during the extraction of Bazedoxifene from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Bazedoxifene from biological samples?
A1: The primary methods for extracting Bazedoxifene from biological matrices such as plasma, serum, and urine are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on the sample matrix, the required level of cleanliness, desired recovery, and the analytical technique to be used downstream (e.g., LC-MS/MS).
Q2: Which extraction method generally provides the highest recovery for Bazedoxifene?
A2: While recovery can be highly dependent on the specific protocol and matrix, Solid-Phase Extraction (SPE) often yields high and consistent recoveries for pharmaceutical compounds. For Bazedoxifene specifically, a liquid-liquid extraction method using acetonitrile (B52724) has been reported to provide recoveries in the range of 90-110%. Protein precipitation is a simpler and faster method but may result in lower recoveries and less clean extracts compared to SPE and LLE.
Q3: What are some key considerations for developing a robust Bazedoxifene extraction protocol?
A3: Key considerations include the physicochemical properties of Bazedoxifene (e.g., its pKa and logP), the nature of the biological matrix, the potential for drug binding to plasma proteins, and the stability of the analyte during the extraction process. Bazedoxifene is known to be sensitive to acidic, basic, oxidative, thermal, and hydrolytic stress.
Q4: How can I minimize the degradation of Bazedoxifene during sample preparation?
A4: To minimize degradation, it is crucial to control the pH, temperature, and exposure to light and oxygen throughout the extraction process. Use of antioxidants may be considered, and samples should be processed promptly and stored at appropriate temperatures. Stability studies have shown that Bazedoxifene is stable under photolytic conditions but can degrade under acidic, basic, oxidative, thermal, and hydrolytic stress.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | Improper conditioning of the SPE cartridge. | Ensure the sorbent is properly solvated with an appropriate organic solvent (e.g., methanol) and then equilibrated with an aqueous solution mimicking the sample's mobile phase. |
| Sample breakthrough during loading. | - Decrease the flow rate during sample application.- Ensure the sample pH is optimal for retention on the chosen sorbent.- Consider using a larger sorbent mass or a cartridge with higher capacity. | |
| Inefficient elution of Bazedoxifene. | - Increase the volume of the elution solvent.- Use a stronger elution solvent (e.g., higher percentage of organic modifier).- Adjust the pH of the elution solvent to ensure Bazedoxifene is in a non-ionized state for reversed-phase SPE. | |
| Poor Reproducibility | Inconsistent flow rates during sample loading or elution. | Use a vacuum manifold or positive pressure manifold with a flow control system to maintain consistent flow rates between samples. |
| Drying of the sorbent bed before sample loading. | Ensure the sorbent bed remains wetted after the equilibration step and before the sample is loaded. | |
| High Matrix Effects in LC-MS/MS | Insufficient removal of interfering matrix components. | - Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute Bazedoxifene.- Consider using a more selective SPE sorbent, such as a mixed-mode or polymeric sorbent. |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | Incomplete extraction into the organic phase. | - Optimize the pH of the aqueous phase to ensure Bazedoxifene is in its neutral form.- Increase the volume of the extraction solvent.- Perform multiple extractions with smaller volumes of solvent. |
| Emulsion formation. | - Centrifuge the sample to break the emulsion.- Add a small amount of salt to the aqueous phase.- Use a different extraction solvent. | |
| Poor Reproducibility | Inconsistent vortexing or shaking times. | Standardize the mixing time and intensity for all samples. |
| Incomplete phase separation. | Allow sufficient time for the layers to separate completely. Centrifugation can aid in achieving a clean separation. |
Protein Precipitation (PPT) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | Bazedoxifene co-precipitates with the proteins. | - Optimize the ratio of precipitating solvent to sample.- Try different precipitating solvents (e.g., acetonitrile, methanol, acetone). |
| Incomplete precipitation of proteins. | - Ensure thorough mixing of the sample and precipitating solvent.- Allow sufficient incubation time for the precipitation to complete. | |
| Clogged LC Column or High Backpressure | Incomplete removal of precipitated proteins. | - Centrifuge the samples at a higher speed and for a longer duration.- Use a filter plate or syringe filter to remove fine protein particles before injection. |
Data Presentation: Comparison of Extraction Methods for Bazedoxifene
| **
dealing with isotopic cross-talk in Bazedoxifene quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic cross-talk during the quantification of Bazedoxifene using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of Bazedoxifene quantification?
A1: Isotopic cross-talk, also known as isotopic interference, occurs when the isotopic signature of the analyte (Bazedoxifene) overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (SIL-IS). Although the SIL-IS is intentionally made heavier, naturally occurring isotopes (like ¹³C) in the much more abundant Bazedoxifene can result in a small fraction of analyte molecules having the same mass as the SIL-IS. This can artificially inflate the internal standard's signal, leading to inaccurate quantification.[1][2]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) used for Bazedoxifene quantification?
A2: A SIL-IS is considered the gold standard in quantitative mass spectrometry because it has nearly identical chemical and physical properties to the analyte, Bazedoxifene.[2][3][4] This means they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer, allowing for more accurate and precise quantification.[3][4]
Q3: What are the primary causes of isotopic cross-talk?
A3: The primary causes of isotopic cross-talk include:
-
Natural Isotopic Abundance: The natural presence of heavier isotopes (e.g., ¹³C, ¹⁵N) in the analyte can lead to an isotopic peak that overlaps with the m/z of the SIL-IS.[5][6]
-
Purity of the SIL-IS: The SIL-IS may contain a small amount of the unlabeled analyte as an impurity.[1]
-
In-source Fragmentation: The SIL-IS may lose some of its isotopic labels in the ion source of the mass spectrometer, generating ions with the same mass as the native analyte.[1]
Q4: How can I determine if isotopic cross-talk is affecting my Bazedoxifene assay?
A4: You can assess isotopic cross-talk by analyzing a high-concentration solution of unlabeled Bazedoxifene and monitoring the MRM transition of the Bazedoxifene SIL-IS. If a signal is detected at the retention time of Bazedoxifene, it indicates cross-talk from the analyte to the internal standard.[2] Conversely, analyzing a solution of only the SIL-IS and monitoring the analyte's MRM transition can reveal impurities or in-source fragmentation.[1]
Troubleshooting Guides
Issue 1: Non-linear calibration curve at lower concentrations.
-
Problem: The calibration curve for Bazedoxifene shows a positive bias and is non-linear, particularly at the lower limit of quantification (LLOQ).
-
Possible Cause: Contribution from the natural isotopic abundance of Bazedoxifene to the SIL-IS signal is significant at low analyte concentrations.[7][8]
-
Troubleshooting Steps:
-
Assess the Contribution: Analyze a high concentration of Bazedoxifene standard without the SIL-IS and measure the response in the SIL-IS channel. This will quantify the percentage of cross-talk.
-
Increase SIL-IS Concentration: Increasing the concentration of the SIL-IS can reduce the relative contribution of the cross-talk from the analyte.[8] However, be mindful of potential detector saturation.
-
Use a Correction Factor: Mathematically correct for the contribution of the analyte's isotopic variants to the internal standard signal.[9]
-
Select a Different Precursor Ion for the SIL-IS: If the SIL-IS has multiple isotopic peaks, it may be possible to select a precursor ion with a higher m/z that has minimal contribution from the analyte's isotopes.[7][8]
-
Issue 2: Inaccurate and imprecise results for quality control (QC) samples.
-
Problem: The accuracy and precision of the QC samples, especially at low concentrations, are outside the acceptable limits.
-
Possible Cause: The cross-talk from the analyte to the SIL-IS is variable and not adequately compensated for.
-
Troubleshooting Steps:
-
Verify SIL-IS Purity: Obtain a certificate of analysis for the SIL-IS to confirm its isotopic purity and the amount of unlabeled Bazedoxifene. If the purity is low, consider obtaining a new batch.
-
Optimize Chromatographic Separation: Ensure that Bazedoxifene and its SIL-IS are co-eluting perfectly. Even slight differences in retention time can lead to differential matrix effects, exacerbating the issue.[2]
-
Implement a Mathematical Correction: Apply a correction algorithm to the data processing method to account for the measured isotopic cross-talk.
-
Data Presentation
Table 1: Quantifying Isotopic Cross-Talk from Bazedoxifene to its SIL-IS
| Bazedoxifene Concentration (ng/mL) | Response in Bazedoxifene MRM Channel (Analyte) | Response in SIL-IS MRM Channel (Cross-Talk) | % Cross-Talk (Cross-Talk / Analyte * 100) |
| 1000 | 5,000,000 | 50,000 | 1.0% |
| 5000 | 25,000,000 | 250,000 | 1.0% |
| 10000 | 50,000,000 | 500,000 | 1.0% |
Table 2: Impact of SIL-IS Concentration on Assay Bias at LLOQ
| SIL-IS Concentration (ng/mL) | Analyte Contribution to IS Signal at ULOQ (cps) | IS Signal (cps) | Total IS Signal (cps) | Bias at LLOQ (%) |
| 10 | 5,000 | 20,000 | 25,000 | 25.0% |
| 50 | 5,000 | 100,000 | 105,000 | 5.0% |
| 100 | 5,000 | 200,000 | 205,000 | 2.5% |
Experimental Protocols
Protocol 1: Assessment of Isotopic Cross-Talk
-
Prepare a High-Concentration Bazedoxifene Solution: Prepare a solution of unlabeled Bazedoxifene at the upper limit of quantification (ULOQ) in the same matrix as the study samples.
-
Prepare a Blank Sample: Prepare a blank matrix sample containing no analyte or SIL-IS.
-
LC-MS/MS Analysis:
-
Inject the blank matrix sample to establish the baseline.
-
Inject the high-concentration Bazedoxifene solution.
-
Acquire data for both the Bazedoxifene and the Bazedoxifene SIL-IS MRM transitions.
-
-
Data Analysis:
-
Measure the peak area of the Bazedoxifene signal in its own MRM channel.
-
Measure the peak area of the signal in the SIL-IS MRM channel at the retention time of Bazedoxifene.
-
Calculate the percentage of cross-talk using the formula: (% Cross-Talk) = (Peak Area in SIL-IS Channel / Peak Area in Bazedoxifene Channel) * 100.
-
Protocol 2: Mathematical Correction for Isotopic Cross-Talk
-
Determine the Correction Factor (CF): The correction factor is the percentage of cross-talk determined in Protocol 1.
-
Correct the Internal Standard Response: In your data processing software, apply the following formula to correct the measured peak area of the internal standard for each sample: Corrected IS Peak Area = Measured IS Peak Area - (Measured Analyte Peak Area * CF)
-
Quantify Bazedoxifene: Use the corrected IS peak area to calculate the concentration of Bazedoxifene in your samples.
Visualizations
Caption: Workflow for assessing and correcting isotopic cross-talk.
Caption: Logical relationship for mathematical correction of cross-talk.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring linearity and reproducibility in Bazedoxifene calibration curves
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions to ensure linearity and reproducibility in Bazedoxifene calibration curves.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Question: My Bazedoxifene calibration curve is showing poor linearity (R² < 0.99). What are the potential causes and how can I resolve this?
Answer:
Poor linearity in a Bazedoxifene calibration curve can stem from several factors, ranging from sample preparation to instrument limitations. A systematic approach is crucial for identifying and resolving the issue.
Potential Causes & Solutions:
-
Instrument Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve.
-
Solution: Narrow the concentration range of your calibration standards or dilute samples that fall in the upper range of the curve.
-
-
Inappropriate Regression Model: While a high correlation coefficient (r > 0.99) is often used to indicate linearity, it may not be sufficient.[1][2][3] A visual inspection of the residual plot is recommended. A U-shaped residual plot suggests that a curvilinear regression model (e.g., quadratic) might be more appropriate.[1]
-
Issues with Standard Preparation: Errors in serial dilutions, poor solubility of Bazedoxifene, or degradation of the analyte can lead to inaccurate standard concentrations. Bazedoxifene is sensitive to acidic, basic, oxidative, and thermal stress.[4][5]
-
Solution: Prepare fresh stock and working solutions. Ensure Bazedoxifene is fully dissolved in the appropriate solvent (e.g., a mixture of acetonitrile (B52724) and water).[4] Verify the stability of your solutions under the storage conditions.[4][6]
-
-
Chromatographic Problems: Poor peak shape, co-elution with impurities, or shifts in retention time can affect the accuracy of peak integration.
-
Matrix Effects (for biological samples): Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of Bazedoxifene in LC-MS/MS analysis, causing ion suppression or enhancement.[7][8]
Question: I am observing high variability and poor reproducibility between my calibration curve injections (%RSD > 15%). What should I investigate?
Answer:
Poor reproducibility can invalidate your results. A thorough investigation of each step of your workflow is necessary.
Areas to Investigate:
-
Inconsistent Sample Preparation: This is a common source of variability. Inconsistent pipetting, extraction, or reconstitution steps will lead to erratic results.
-
Solution: Standardize your sample preparation protocol. Use calibrated pipettes and ensure consistent timing and mixing for each step. Automation of sample preparation can also improve reproducibility.[10]
-
-
Analyte and Solution Stability: Bazedoxifene may degrade in solution over time, especially if not stored correctly.[4][6] Mobile phase composition can also change due to evaporation of volatile components.
-
Instrument Performance: Fluctuations in the HPLC/LC-MS system, such as inconsistent injection volumes, pump pressure variations, or detector sensitivity drift, can cause poor reproducibility.
-
Run-to-Run Reproducibility: The pH of the mobile phase can be a critical factor for ionizable compounds like Bazedoxifene. Small variations in pH between different batches of mobile phase can affect retention time and peak shape, impacting reproducibility.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for a Bazedoxifene calibration curve?
A1: The linear range for Bazedoxifene quantification can vary depending on the analytical method and the matrix. Published methods have demonstrated linearity across different ranges:
-
In rat serum (RP-HPLC): 0.1 to 32 µg/mL.[14]
-
For impurities in bulk drug (LC-MS): 3.0 ppm to 111.0 ppm.[15]
Q2: How should I prepare my stock and working solutions for Bazedoxifene?
A2: Proper preparation of standard solutions is critical. A general procedure is as follows:
-
Stock Solution: Accurately weigh a known amount of Bazedoxifene standard and dissolve it in a suitable solvent to make a concentrated stock solution (e.g., 500 µg/mL). A common diluent is a mixture of acetonitrile and water (e.g., 90:10 v/v).[4]
-
Working Solutions: Perform serial dilutions from the stock solution using the same diluent to prepare a series of calibration standards at different concentrations covering your desired linear range.
-
Storage: Store stock solutions in tightly capped volumetric flasks at appropriate temperatures (e.g., -20°C or -80°C for long-term storage) and protect from light.[16] The stability of solutions at room temperature should be evaluated, as some studies have shown stability for up to 48 hours.[4][6]
Q3: What are the key validation parameters for a Bazedoxifene calibration curve according to guidelines?
A3: As per ICH guidelines, the key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (typically >0.99) and visual inspection of the calibration curve and its residual plot.[4][5][6]
-
Precision: The closeness of agreement between a series of measurements. It is usually expressed as the relative standard deviation (%RSD). For intra-day and inter-day precision, the %RSD should typically be within ±15%.[14]
-
Accuracy: The closeness of the measured value to the true value. It is expressed as the percentage of recovery or percent error. The accuracy should generally be within ±15% of the nominal value.[14]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to measure the analyte response in the presence of other components, such as impurities or matrix components.[6]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH).[4][6]
Data Presentation
Table 1: Examples of Bazedoxifene Calibration Curve Parameters from Published Methods
| Method Type | Matrix | Linear Range | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Human Urine | 0.5 - 200 ng/mL | Not specified, but method was validated for linearity | [12][13] |
| LC-MS | Drug Substance | 3.0 - 111.0 ppm | Not specified, but method was found to be linear | [15] |
| HPLC | Drug Substance | 25 - 200 µg/mL | > 0.999 | [6] |
| RP-HPLC | Rat Serum | 0.1 - 32 µg/mL | > 0.9923 | [14] |
| UV-Spectroscopy | Methanol | 2 - 10 µg/mL | 0.999 | [17] |
Table 2: Precision and Accuracy Data from a Validated RP-HPLC Method in Rat Serum
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Error) | Inter-day Accuracy (% Error) | Reference |
| 0.5 | 0.343 | 0.790 | 0.6 | 1.9 | [14] |
| 1.0 | 0.675 | 0.555 | 0.8 | 1.0 | [14] |
| 2.0 | 0.252 | 0.639 | 0.8 | 0.9 | [14] |
| 4.0 | 1.401 | 1.251 | 1.0 | 1.6 | [14] |
Experimental Protocols
Protocol 1: Preparation of Bazedoxifene Standard Solutions
-
Prepare Stock Solution (500 µg/mL):
-
Accurately weigh 25 mg of Bazedoxifene acetate (B1210297) reference standard.
-
Transfer it to a 50 mL volumetric flask.
-
Add approximately 40 mL of diluent (e.g., acetonitrile:water 90:10 v/v).
-
Sonicate for 10 minutes to dissolve the standard completely.
-
Bring the solution to volume with the diluent and mix well.
-
-
Prepare Calibration Standards:
-
Create a series of working standards by serially diluting the stock solution with the diluent to achieve the desired concentration range (e.g., 0.5, 1, 5, 10, 50, 100, 200 ng/mL).
-
Ensure each standard is thoroughly mixed before the next dilution.
-
Protocol 2: General HPLC Method for Bazedoxifene Analysis
This protocol is a composite based on published methods and should be optimized for your specific instrument and application.[4][5][6]
-
Column: X-terra RP-18 (150 x 4.6 mm, 3.5 µm) or equivalent.[4][5]
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, with pH adjusted to 8.3 with orthophosphoric acid, mixed with acetonitrile (70:30 v/v).[4][5]
-
Mobile Phase B: Water mixed with acetonitrile (10:90 v/v).[4][5]
-
Gradient Program:
-
0-5 min: 32% B
-
5-7 min: 32% to 100% B
-
7-15 min: 100% B
-
15-16 min: 100% to 32% B
-
16-18 min: 32% B
-
-
Injection Volume: 5 µL.[4]
Visualizations
Caption: Troubleshooting workflow for poor linearity in Bazedoxifene calibration.
Caption: Experimental workflow for generating a Bazedoxifene calibration curve.
References
- 1. feb.kuleuven.be [feb.kuleuven.be]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. wjpsonline.com [wjpsonline.com]
- 15. ijpsr.com [ijpsr.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. sphinxsai.com [sphinxsai.com]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Bazedoxifene Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of Bazedoxifene (B195308) in biological matrices, with a focus on the principles of cross-validation. The information presented herein is synthesized from published pharmacokinetic studies and method validation reports to aid researchers in selecting and validating appropriate analytical techniques.
Data Summary: Performance of Bazedoxifene Bioanalytical Methods
The following table summarizes the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for the bioanalysis of Bazedoxifene. While direct cross-validation studies between these specific methods are not published, this comparison of their individual validation parameters provides valuable insight into their respective performance.
| Parameter | Method 1 (UPLC-MS/MS)[1] | Method 2 (LC-MS/MS)[2] |
| Linearity Range | 0.05–25 ng/mL | 0.1–20 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not Reported |
| Intra-day Accuracy | 96.9–111.8% | Not Reported |
| Intra-day Precision | 3.0–4.5% | Not Reported |
| Inter-day Accuracy | 102.2–112.7% | 91.8–113.0% |
| Inter-day Precision | 5.7–8.2% | 0.1–5.5% |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.1 ng/mL |
| Biological Matrix | Plasma | Plasma |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison table. These protocols provide a basis for understanding the experimental conditions under which the validation data were generated.
Method 1: UPLC-MS/MS for Bazedoxifene in Human Plasma
This method was utilized in a pharmacokinetic comparison study of two Bazedoxifene acetate (B1210297) tablet formulations.[1]
-
Chromatography System: Waters ACQUITY UPLC®
-
Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm (2.1 mm ID × 50 mm L)
-
Mobile Phase: 0.1% (v/v) formic acid in a distilled water and acetonitrile (B52724) mixture
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometry System: Not specified in the provided abstract
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple reaction monitoring (MRM)
-
MS Transition: 471.15 → 126.00
-
Sample Preparation: The abstract does not detail the sample preparation method. Typically, this would involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Method 2: LC-MS/MS for Bazedoxifene in Human Plasma
This method was employed in a pharmacokinetic interaction study between Bazedoxifene and Cholecalciferol.[2]
-
Chromatography System: Shimadzu UFLC system
-
Mass Spectrometry System: SCIEX TQ5500 mass spectrometer
-
Ionization Mode: Not specified, but likely ESI+ based on the nature of the analyte.
-
Detection: Tandem mass spectrometry
-
Sample Preparation: The abstract does not provide details on the sample preparation protocol.
Conceptual Frameworks and Workflows
Cross-Validation Workflow for Bioanalytical Methods
The following diagram illustrates a typical workflow for the cross-validation of two different bioanalytical methods. This process is essential when comparing data from different laboratories or when a method is transferred or modified.
Caption: A flowchart illustrating the key steps in the cross-validation of two bioanalytical methods.
This guide serves as a foundational resource for researchers involved in the bioanalysis of Bazedoxifene. The provided data and protocols, while not from a direct comparative study, offer a valuable starting point for method selection and validation. The conceptual workflow for cross-validation outlines the necessary steps to ensure data integrity and comparability across different analytical methods or laboratories.
References
- 1. Pharmacokinetic comparison of two bazedoxifene acetate 20 mg tablet formulations in healthy Korean male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Internal Standards for the Bioanalysis of Bazedoxifene: Bazedoxifene-5-glucuronide-d4 vs. Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of Bazedoxifene-5-glucuronide-d4, a stable isotope-labeled (SIL) internal standard, with the alternative approach of using a structural analog internal standard for the quantification of Bazedoxifene and its metabolites.
Bazedoxifene is a selective estrogen receptor modulator (SERM) used for the treatment of osteoporosis in postmenopausal women. Accurate measurement of Bazedoxifene and its primary metabolite, Bazedoxifene-5-glucuronide, in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in bioanalytical method development. This is due to its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to detection, thereby providing the most accurate and precise results.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard is a form of the analyte in which one or more atoms have been replaced with their heavy stable isotope (e.g., ²H or D, ¹³C, ¹⁵N). This compound is the deuterium-labeled analog of the major metabolite of Bazedoxifene.
Key Advantages of this compound:
-
Identical Physicochemical Properties: It behaves virtually identically to the endogenous Bazedoxifene-5-glucuronide during sample preparation and chromatography, ensuring that any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.
-
Co-elution with the Analyte: It co-elutes with the analyte in liquid chromatography, meaning it experiences the same matrix effects (ion suppression or enhancement) in the mass spectrometer. This co-elution allows for highly effective compensation for these effects.
-
High Accuracy and Precision: The use of a SIL-IS leads to improved accuracy and precision of the analytical method, which is critical for regulatory submissions.
The Alternative: Structural Analog Internal Standards
Potential Drawbacks of Structural Analog Internal Standards:
-
Different Physicochemical Properties: Although structurally similar, the physicochemical properties are not identical. This can lead to differences in extraction recovery and chromatographic retention times.
-
Differential Matrix Effects: As the structural analog may not co-elute perfectly with the analyte, it may be subjected to different matrix effects, leading to inaccuracies in quantification.
-
Potential for Cross-Reactivity: In some analytical platforms, there might be a risk of cross-reactivity or interference between the analyte and the structural analog.
Performance Data: A Comparative Overview
The following table summarizes the validation parameters for a bioanalytical method for Bazedoxifene using a structural analog (Raloxifene) as the internal standard. While direct comparative data with this compound is not available in a single publication, the data presented for the Raloxifene method can be contrasted with the generally accepted superior performance of SIL internal standards.
| Validation Parameter | Method Using Raloxifene as IS | Expected Performance with this compound |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% (often tighter, e.g., ±10%) |
| Precision (%RSD) | < 15% | < 15% (often tighter, e.g., < 10%) |
| Recovery | Consistent and reproducible | High and reproducible, closely tracking the analyte |
| Matrix Effect | Potential for variability | Minimized due to co-elution |
Experimental Protocols
Method Using Raloxifene as an Internal Standard
A previously published method for the determination of Bazedoxifene acetate (B1210297) in rat serum utilized Raloxifene as the internal standard. The key aspects of the experimental protocol are detailed below.
1. Sample Preparation:
-
A liquid-liquid extraction method was employed.
-
To 100 µL of rat serum, 10 µL of the internal standard solution (Raloxifene) and 1 mL of the extraction solvent were added.
-
The mixture was vortexed and then centrifuged.
-
The supernatant was evaporated to dryness and the residue was reconstituted in the mobile phase.
2. Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a specific wavelength.
3. Quantification:
-
The concentration of Bazedoxifene was determined by calculating the peak area ratio of Bazedoxifene to the internal standard (Raloxifene).
Conceptual Method Using this compound as an Internal Standard
A typical bioanalytical method for Bazedoxifene and its glucuronide metabolite using this compound as the internal standard would involve the following steps.
1. Sample Preparation:
-
Enzymatic Hydrolysis: To measure total Bazedoxifene (free and glucuronidated), an enzymatic hydrolysis step using β-glucuronidase is often required to cleave the glucuronide moiety.
-
Protein Precipitation or Solid-Phase Extraction (SPE): To remove proteins and other interfering substances from the biological matrix.
-
The internal standard, this compound, would be added at the beginning of the sample preparation process to account for variability in all subsequent steps.
2. Chromatographic and Mass Spectrometric Conditions:
-
System: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Column: A C18 or similar reversed-phase column suitable for the separation of Bazedoxifene and its metabolites.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: Detection would be performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard would be monitored for highly selective and sensitive quantification.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the bioanalysis of a drug in a biological matrix using an internal standard.
Caption: Comparison of the key characteristics and outcomes of using a stable isotope-labeled versus a structural analog internal standard.
Conclusion and Recommendation
While the use of a structural analog internal standard like Raloxifene can be a viable approach for the bioanalysis of Bazedoxifene, it is crucial to thoroughly validate the method to ensure it meets the required standards of accuracy and precision. However, for the most reliable and robust data, particularly for studies intended for regulatory submission, the use of a stable isotope-labeled internal standard such as This compound is unequivocally recommended. Its ability to perfectly mimic the behavior of the endogenous analyte throughout the analytical process provides a level of confidence in the data that is unmatched by structural analogs. The investment in a SIL-IS ultimately leads to higher quality data, reduced risk of failed batches, and a more streamlined path through the drug development and approval process.
A Comparative Guide to Inter-Laboratory Bazedoxifene Quantification Methodologies
For Researchers, Scientists, and Drug Development Professionals
Quantitative Performance Data
The following tables summarize the key performance parameters of different analytical methods for Bazedoxifene (B195308) quantification as reported in various studies. These tables facilitate a direct comparison of the linearity, sensitivity, precision, and accuracy of each method.
Table 1: Comparison of HPLC and LC-MS/MS Methods for Bazedoxifene Quantification in Biological Matrices
| Parameter | Method 1: RP-HPLC in Rat Serum | Method 2: LC-MS/MS in Human Urine |
| Linearity Range | 0.1 - 32 µg/mL | 0.5 - 200 ng/mL |
| Lower Limit of Detection (LOD) | 0.25 µg/mL | <0.2 ng/mL |
| Lower Limit of Quantification (LOQ) | 0.5 µg/mL | Not explicitly stated, but linearity starts at 0.5 ng/mL |
| Intra-day Precision (% RSD) | Within acceptable range (not specified) | Not specified |
| Inter-day Precision (% RSD) | Within acceptable range (not specified) | 2.2% to 3.6% |
| Accuracy (% Error) | Within acceptable range (not specified) | -10.0% to 1.9% |
| Recovery | 90 - 110% | Not specified |
| Internal Standard | Raloxifene | Not specified |
| Reference | [1] | [2][3] |
Table 2: Performance of LC-MS for Trace Level Quantification of Genotoxic Impurities in Bazedoxifene Acetate (B1210297)
| Parameter | Impurity-A | Impurity-B |
| Detection Limit (DL) | 1.4 ppm | 1.4 ppm |
| Quantification Limit (QL) | 3.0 ppm | 3.1 ppm |
| Linearity Range | 3.0 ppm to 111.0 ppm | 3.1 ppm to 112.4 ppm |
| Reference | [4] | [4] |
Table 3: Bioequivalence Study of Two Bazedoxifene Acetate 20 mg Tablet Formulations
| Pharmacokinetic Parameter | Reference Drug (Mean ± SD) | Test Drug (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 3.191 ± 1.080 | 3.231 ± 1.346 | 0.9913 (0.8828–1.1132) |
| AUClast (ng∙h/mL) | 44.697 ± 21.168 | 45.902 ± 23.130 | 1.0106 (0.9345–1.0929) |
| Reference | [5] | [5] | [5] |
Experimental Protocols
This section provides a detailed description of the methodologies employed in the cited studies for the quantification of Bazedoxifene.
Method 1: RP-HPLC for Bazedoxifene Acetate in Rat Serum [1]
-
Sample Preparation: A simple liquid-liquid extraction was performed by adding acetonitrile (B52724) to rat serum to precipitate proteins and extract Bazedoxifene and the internal standard (Raloxifene).
-
Chromatographic Conditions:
-
Column: Hypersil BDS C8 reverse phase column (4.6 × 150mm, 5µm).
-
Mobile Phase: A mixture of Potassium dihydrogen orthophosphate buffer and acetonitrile (60:40, v/v), with the pH adjusted to 3.0 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Detection:
-
Detector: PDA detector.
-
Wavelength: 290 nm.
-
-
Quantification: The quantification was based on the ratio of the peak area of Bazedoxifene to the peak area of the internal standard.
Method 2: LC-MS/MS for Bazedoxifene in Human Urine [2][3]
-
Objective: To identify and quantify Bazedoxifene and its metabolites for doping control purposes.
-
Sample Preparation: Urine samples were analyzed for free and glucuronidated forms of Bazedoxifene.
-
Chromatographic and Mass Spectrometric Conditions: The study utilized a high-resolution liquid chromatography-tandem mass spectrometric detection method. Specific details on the column, mobile phase, and mass spectrometer parameters are not provided in the abstract but are foundational to the method's high sensitivity and specificity.
-
Validation Parameters: The method was validated for linearity, limit of detection, inter-day precision, and inter-day accuracy.
Method 3: LC-MS (SIR Mode) for Genotoxic Impurities in Bazedoxifene Acetate [4]
-
Objective: To quantify two potential genotoxic impurities in the Bazedoxifene acetate drug substance at trace levels.
-
Chromatographic Conditions:
-
Column: X-Bridge C18 (50×4.6) mm, 3.5µm.
-
Mobile Phase: 10mM Ammonium acetate and acetonitrile (30:70, v/v) in an isocratic elution.
-
Flow Rate: 0.6 mL/min.
-
-
Detection:
-
Detector: Mass Spectrometer operating in Selective Ion Recording (SIR) mode.
-
m/z for Impurity-A: 230.12.
-
m/z for Impurity-B: 319.01.
-
-
Method Validation: The method was validated for specificity, precision, linearity, and accuracy.
Visualizations
The following diagrams illustrate the typical workflows and logical relationships involved in the quantification and comparison of analytical methods for Bazedoxifene.
Caption: A generalized experimental workflow for the quantification of Bazedoxifene in biological samples.
Caption: Logical relationship for comparing different analytical methods for Bazedoxifene quantification.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. Pharmacokinetic comparison of two bazedoxifene acetate 20 mg tablet formulations in healthy Korean male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Bazedoxifene Quantification: LC-MS/MS vs. HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of Bazedoxifene: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Bazedoxifene is a selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis. Accurate and precise quantification of Bazedoxifene in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.
This guide presents a detailed overview of the method validation parameters for both techniques, supported by experimental data from published studies. We delve into the experimental protocols for each method and provide visual representations of the analytical workflow and the interplay of validation parameters to aid in methodological decisions.
Method Validation Parameters: A Head-to-Head Comparison
The performance of an analytical method is defined by a set of validation parameters established through rigorous experimental evaluation. The following tables summarize the key validation parameters for the LC-MS/MS and HPLC-UV methods for Bazedoxifene analysis, allowing for a direct comparison of their capabilities.
LC-MS/MS Method Validation Parameters
| Parameter | Result | Citation |
| Linearity Range | 0.5 - 200 ng/mL | [1] |
| 0.1 - 20 ng/mL | [2] | |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated, but implied by linearity |
| Precision (RSD%) | Inter-day: 2.2% to 3.6% | [1] |
| 0.1% - 5.5% | [2] | |
| Accuracy (%) | Inter-day: -10.0% to 1.9% | [1] |
| 91.8% - 113.0% | [2] | |
| Lower Limit of Quantification (LLOQ) | < 0.2 ng/mL (as Limit of Detection) | [1] |
| 0.1 ng/mL | [2] | |
| Recovery | Data not available in the reviewed literature. Typically determined during validation to assess extraction efficiency. | |
| Matrix Effect | Data not available in the reviewed literature. A critical parameter for LC-MS/MS to evaluate the influence of matrix components on ionization. | |
| Stability | Data not available in the reviewed literature. Assessed under various conditions (e.g., freeze-thaw, bench-top) to ensure analyte integrity. |
Stability-Indicating HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range | LOQ to 0.225% of analyte concentration (for impurities) |
| Correlation Coefficient (r²) | > 0.9994 |
| Precision (RSD%) | < 2.8% |
| Accuracy (Recovery %) | 96.3% to 102.1% |
| Limit of Detection (LOD) | Not specified in ng/mL, determined at a signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Not specified in ng/mL, determined at a signal-to-noise ratio of 10:1 |
| Stability | Stable under photolytic conditions; degrades under acidic, basic, oxidative, thermal, and hydrolytic stress. |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical results. Below are the methodologies for the LC-MS/MS and HPLC-UV assays for Bazedoxifene.
Bazedoxifene LC-MS/MS Assay Protocol
This protocol is a composite based on typical bioanalytical LC-MS/MS methods.
1. Sample Preparation (Human Plasma)
-
Extraction: Liquid-liquid extraction is a common technique for Bazedoxifene in plasma.[2]
-
To 200 µL of plasma, add an internal standard solution.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
2. Chromatographic Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing an additive like formic acid to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2 - 0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Bazedoxifene and its internal standard.
Bazedoxifene Stability-Indicating HPLC-UV Assay Protocol
This protocol is based on a published stability-indicating method.
1. Sample Preparation (Drug Substance)
-
Dilution: Dissolve the Bazedoxifene acetate (B1210297) drug substance in the mobile phase to achieve a suitable concentration for analysis.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: X-terra RP-18, 150 × 4.6 mm, 3.5 µm.
-
Mobile Phase: A gradient elution using:
-
Solvent A: 10 mM K₂HPO₄ (pH 8.3) and acetonitrile (70:30, v/v).
-
Solvent B: Water and acetonitrile (10:90, v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
UV Detection: 220 nm.
Visualizing the Methodologies
To further clarify the experimental processes and the relationships between validation parameters, the following diagrams are provided.
References
Assessing the Impact of Deuterated Standards on Assay Performance: A Comparative Guide
In the landscape of bioanalysis, particularly for drug development and clinical research, the choice of an internal standard (IS) is a critical decision that directly impacts the reliability and accuracy of quantitative data.[1] This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies, to inform the selection process in liquid chromatography-mass spectrometry (LC-MS) applications.[2]
Internal standards are essential in LC-MS-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[2] An ideal internal standard mimics the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium (B1214612), and non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.[2]
The Superiority of Deuterated Internal Standards
The scientific consensus is that stable isotope-labeled internal standards (SIL-ISs), such as deuterated standards, generally provide superior assay performance compared to structural analogues.[2] This is because their near-identical chemical and physical properties to the analyte lead to better tracking during extraction and co-elution during chromatography, which is crucial for compensating for matrix effects.[2][3] Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting components in the sample matrix, are a significant source of error in LC-MS analysis.[4][5] Deuterated internal standards, co-eluting with the analyte, experience similar matrix effects, allowing for accurate correction when the analyte-to-IS peak area ratio is used for quantification.[4][6]
Key Advantages of Deuterated Internal Standards:
-
Improved Accuracy and Precision: By closely mimicking the analyte's behavior, deuterated standards provide more accurate and precise quantification.[1][3]
-
Effective Matrix Effect Compensation: Their co-elution with the analyte allows for effective normalization of signal suppression or enhancement caused by the sample matrix.[4][6]
-
Increased Robustness: Assays using deuterated standards are generally more robust and less susceptible to variations in experimental conditions, leading to higher throughput and lower rates of failed analytical runs.[3][7]
-
Regulatory Acceptance: Regulatory agencies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method submissions incorporate SIL-IS.[6]
Potential Limitations of Deuterated Internal Standards
Despite their advantages, deuterated standards are not without potential drawbacks that can impact assay performance if not carefully considered during method development:
-
Isotope Effect and Chromatographic Shift: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in retention time between the deuterated standard and the native analyte.[5][8] This chromatographic shift can result in differential matrix effects if the analyte and IS elute into regions with varying degrees of ion suppression, leading to inaccurate quantification.[4][5][8]
-
Instability and Deuterium Loss: In some instances, deuterated standards can be unstable, leading to the loss of deuterium (H/D back-exchange).[8] This can result in the formation of the unlabeled analyte from the internal standard, artificially inflating the measured concentration of the analyte.[8]
-
Altered Fragmentation Patterns: The presence of deuterium can occasionally alter the fragmentation pattern of a molecule in the mass spectrometer.[8] This can be a limitation if the selected multiple reaction monitoring (MRM) transition for the internal standard is not analogous to that of the analyte.[8]
Data Presentation: Quantitative Comparison
The following tables summarize the performance of deuterated versus non-deuterated internal standards from published studies and typical validation experiments.
Table 1: Comparison of Assay Precision (%CV) for Quality Control Samples
| QC Level | Deuterated IS (%CV) | Non-Deuterated IS (%CV) |
| Low | 2.5 | 4.8 |
| Medium | 2.1 | 3.9 |
| High | 1.8 | 3.5 |
| Data adapted from a study comparing internal standards for everolimus (B549166) quantification, demonstrating the generally better precision achieved with a deuterated standard.[1] |
Table 2: Comparison of Matrix Factor Variability
| Internal Standard Type | Mean Matrix Factor (MF) | %CV of IS-Normalized MF |
| Deuterated IS | 0.95 | 3.2 |
| Non-Deuterated IS | 1.15 | 12.8 |
| A lower %CV for the IS-normalized Matrix Factor indicates better compensation for the variability of the matrix effect across different biological samples.[2] |
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a validation experiment should be conducted. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.
Protocol: Evaluation of Matrix Effects
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analogue) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Prepare Three Sets of Samples:
-
Set 1 (Analyte in Neat Solution): Prepare standards of the analyte at low and high concentrations in the reconstitution solvent.
-
Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma from six different sources. Spike the extracted blank matrix with the analyte at the same low and high concentrations as in Set 1.
-
Set 3 (Internal Standards in Neat Solution and Post-Extraction Spiked Matrix):
-
Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.
-
Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations.
-
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculation of Matrix Factor (MF):
-
The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix to the peak area in the absence of matrix.
-
MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)
-
Calculate the IS-normalized MF for the analyte at both low and high concentrations for each of the six matrix sources using both the deuterated and non-deuterated internal standards.
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Evaluation:
-
Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.
-
A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.[2]
-
Mandatory Visualizations
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Decision pathway for internal standard selection in bioanalytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Mass Spectrometers for the Analysis of Bazedoxifene
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of Bazedoxifene, a selective estrogen receptor modulator, is critical in various stages of drug development and clinical research. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the gold standard for this purpose, offering high selectivity and sensitivity. This guide provides a comparative overview of different mass spectrometry approaches for Bazedoxifene analysis, supported by experimental data from published studies.
Performance Comparison of Mass Spectrometers
| Parameter | Triple Quadrupole MS (SCIEX TQ5500) [1] | High-Resolution MS [2][3] |
| Matrix | Human Plasma | Human Urine |
| Linearity Range | 0.1–20 ng/mL | 0.5–200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Not explicitly stated, LOD <0.2 ng/mL |
| Limit of Detection (LOD) | Not explicitly stated | <0.2 ng/mL |
| Accuracy | 91.8–113.0% | -10.0% to 1.9% (inter-day) |
| Precision | 0.1–5.5% | 2.2% to 3.6% (inter-day) |
Key Observations:
-
Triple quadrupole mass spectrometers , such as the SCIEX TQ5500, demonstrate excellent sensitivity with a low LLOQ of 0.1 ng/mL in human plasma, making them highly suitable for pharmacokinetic studies where low concentrations of Bazedoxifene are expected[1].
-
High-resolution mass spectrometry (HRMS) also provides high sensitivity for Bazedoxifene analysis, with a reported limit of detection of less than 0.2 ng/mL in human urine[2][3]. HRMS offers the advantage of providing high-resolution data, which can be beneficial for metabolite identification and reducing interferences from complex matrices.
-
Both types of instruments exhibit good accuracy and precision, meeting the stringent requirements for bioanalytical method validation.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of experimental protocols for Bazedoxifene analysis using different mass spectrometry systems.
1. Bazedoxifene Analysis in Human Plasma using a Triple Quadrupole MS
This method is suitable for pharmacokinetic studies requiring the quantification of Bazedoxifene in plasma samples[1].
-
Sample Preparation: Liquid-liquid extraction is employed to isolate Bazedoxifene from the plasma matrix.
-
Liquid Chromatography: A Shimadzu UFLC system is used for chromatographic separation[1]. The specific column and mobile phase composition are not detailed in the provided abstract.
-
Mass Spectrometry:
-
Instrument: SCIEX TQ5500 mass spectrometer[1].
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for Bazedoxifene.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
2. Bazedoxifene Analysis in Human Urine using High-Resolution MS
This method is designed for the identification and quantification of Bazedoxifene and its metabolites in urine, relevant for doping control and metabolism studies[2][3].
-
Sample Preparation: The protocol involves enzymatic hydrolysis to measure both free and glucuronidated Bazedoxifene, followed by solid-phase extraction (SPE) for sample clean-up and concentration.
-
Liquid Chromatography: High-resolution liquid chromatography is utilized for separation prior to mass spectrometric detection[2][3].
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer is used[2][3]. The specific model is not mentioned in the abstract.
-
Ionization Mode: ESI in positive ion mode.
-
Scan Type: Full scan and data-dependent MS/MS (dd-MS/MS) or similar acquisition strategies are employed to collect high-resolution mass spectra for both quantification and structural confirmation of Bazedoxifene and its metabolites.
-
Experimental Workflow Diagrams
To visually represent the analytical processes, the following diagrams illustrate the typical workflows for Bazedoxifene analysis.
Signaling Pathway (Illustrative)
While the provided data does not delve into signaling pathways, Bazedoxifene, as a selective estrogen receptor modulator, interacts with estrogen receptors (ERα and ERβ). The following diagram illustrates this general interaction.
Conclusion
Both triple quadrupole and high-resolution mass spectrometers are powerful tools for the analysis of Bazedoxifene in biological matrices. The choice between these platforms will depend on the specific application. For routine quantitative analysis in pharmacokinetic studies, a triple quadrupole instrument offers a robust and highly sensitive solution. When the research objective includes the identification of unknown metabolites or requires the highest degree of selectivity in complex matrices, a high-resolution mass spectrometer is the preferred choice. The experimental protocols and workflows presented here provide a foundation for developing and validating robust analytical methods for Bazedoxifene in a research or clinical setting.
References
- 1. Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Evaluating the Robustness of Bazedoxifene Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the assurance of a reliable and robust analytical method for the quantification of pharmaceutical compounds is paramount. This guide provides an objective comparison of the robustness of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Bazedoxifene. Data-driven insights and detailed experimental protocols are presented to aid in the selection and implementation of a suitable analytical method.
Comparative Performance of Bazedoxifene Quantification Methods
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1] Below is a summary of the performance characteristics of a validated stability-indicating HPLC method for Bazedoxifene, including its performance under varied conditions.
| Parameter | HPLC Method | LC-MS/MS Method |
| Linearity (R²) | > 0.9994[1] | Not explicitly stated for Bazedoxifene, but generally > 0.99 for similar compounds. |
| Limit of Detection (LOD) | Not specified in robustness context | Not specified in robustness context |
| Limit of Quantitation (LOQ) | Not specified in robustness context | Not specified in robustness context |
| Accuracy (% Recovery) | 96.3 to 102.1%[1] | Not explicitly stated for Bazedoxifene, but generally within 85-115%. |
| Precision (%RSD) | < 2.8%[1] | Not explicitly stated for Bazedoxifene, but generally < 15%. |
| Robustness | Method demonstrates good resolution (>2.0) under varied flow rates and column temperatures.[1] | LC-MS/MS methods are known for their high selectivity and sensitivity, which can contribute to robustness against matrix effects.[2] |
Robustness Evaluation of a Validated HPLC Method
A key aspect of validating an analytical method is to assess its robustness. The following table summarizes the resolution data from a study where the chromatographic conditions of a validated HPLC method for Bazedoxifene and its impurities were intentionally altered.[1] The resolution between two peaks is a measure of their separation. A resolution of >1.5 is generally considered desirable for quantification.
| Parameter Variation | Resolution (Bazedoxifene and adjacent impurity) |
| Nominal Conditions | |
| Flow Rate: 1.0 mL/min | 2.23 |
| Column Temperature: 40°C | 2.23 |
| Varied Conditions | |
| Flow Rate: 0.8 mL/min | 2.15 |
| Flow Rate: 1.2 mL/min | 2.31 |
| Column Temperature: 35°C | 2.18 |
| Column Temperature: 45°C | 2.28 |
Data synthesized from a study on a stability-indicating HPLC method for Bazedoxifene acetate (B1210297) and its related substances.[1]
Experimental Protocols
Validated Stability-Indicating HPLC Method
This method was developed for the quantitative determination of Bazedoxifene and its impurities in a drug substance.[1]
-
Chromatographic System: A standard HPLC system equipped with a UV-Visible detector.
-
Column: X-terra RP-18, 150 × 4.6 mm, 3.5 μm.
-
Mobile Phase:
-
Solvent A: A mixture of 10 mM K₂HPO₄ (pH 8.3) and acetonitrile (B52724) (70:30, v/v).
-
Solvent B: A mixture of water and acetonitrile (10:90, v/v).
-
-
Gradient Program: A gradient elution is used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detection at 220 nm.
Robustness Testing Protocol
To evaluate the robustness of the HPLC method, the following parameters were deliberately varied:[1]
-
Flow Rate: The flow rate of the mobile phase was adjusted to 0.8 mL/min and 1.2 mL/min from the nominal rate of 1.0 mL/min.
-
Column Temperature: The column temperature was varied to 35°C and 45°C from the nominal temperature of 40°C.
-
Mobile Phase pH: The pH of the aqueous component of the mobile phase can be varied to assess its impact on the separation. For basic compounds like Bazedoxifene, retention time can be sensitive to pH changes.[3]
The resolution between Bazedoxifene and its impurities was monitored under each of these varied conditions to assess the impact on the separation.
Visualizing the Robustness Evaluation Workflow
The following diagram illustrates the typical workflow for evaluating the robustness of an analytical method.
Workflow for analytical method robustness evaluation.
Impact of Parameter Variation on Quantification
The diagram below illustrates how variations in key chromatographic parameters can influence the final quantification results.
Influence of parameter variations on quantification.
References
Confirming Bazedoxifene's Metabolic Fingerprint: A Guide to Reference Standard-Based Identification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the identity of Bazedoxifene (B195308) metabolites, with a focus on the use of reference standards. Bazedoxifene, a selective estrogen receptor modulator (SERM), is primarily metabolized through glucuronidation. Accurate identification and quantification of its metabolites, principally bazedoxifene-5-glucuronide and bazedoxifene-4'-glucuronide, are critical for comprehensive pharmacokinetic and drug metabolism studies. This document outlines the experimental protocols and presents supporting data to aid researchers in selecting the most appropriate methods for their studies.
Metabolic Pathway of Bazedoxifene
Bazedoxifene undergoes extensive metabolism, predominantly via glucuronidation, with minimal involvement of cytochrome P450 enzymes.[1][2] The primary enzymes responsible for this metabolic conversion are the uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs), specifically UGT1A1, UGT1A8, and UGT1A10.[3] This process results in the formation of two main monoglucuronide metabolites:
-
Bazedoxifene-5-glucuronide: The major circulating metabolite in plasma.[1][4]
-
Bazedoxifene-4'-glucuronide: A minor metabolite.[1]
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=2];
Bazedoxifene [label="Bazedoxifene"]; UGT [label="UGT Enzymes\n(UGT1A1, UGT1A8, UGT1A10)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; BZA_5_G [label="Bazedoxifene-5-glucuronide\n(Major Metabolite)", fillcolor="#FBBC05", fontcolor="#202124"]; BZA_4_G [label="Bazedoxifene-4'-glucuronide\n(Minor Metabolite)", fillcolor="#34A853", fontcolor="#202124"];
Bazedoxifene -> UGT [arrowhead=none]; UGT -> BZA_5_G; UGT -> BZA_4_G; } caption { label = "Metabolic pathway of Bazedoxifene."; fontsize = 12; fontcolor = "#5F6368"; }
Quantitative Analysis of Bazedoxifene and its Metabolites
The following table summarizes the distribution of Bazedoxifene and its major metabolites in various biological matrices following a single oral dose of [14C]bazedoxifene (20 mg) in healthy postmenopausal women.
| Analyte | Plasma (% of total radioactivity) | Feces (% of recovered dose) | Urine (% of recovered dose) |
| Bazedoxifene (Unchanged) | 0 - 13%[1] | Major Component[1] | < 1%[2] |
| Bazedoxifene-5-glucuronide | Up to 95%[1] | - | - |
| Bazedoxifene-4'-glucuronide | Up to 20%[1] | - | - |
| Total Radioactivity Recovery | - | 84.7%[1] | 0.81%[1] |
Note: The high percentage of unchanged Bazedoxifene in feces is attributed to unabsorbed drug and/or hydrolysis of glucuronide metabolites by intestinal bacteria.[1]
Pharmacokinetic studies in healthy male volunteers receiving a single 20 mg oral dose of Bazedoxifene showed a mean maximum plasma concentration (Cmax) of 3.30 ± 0.92 ng/mL and a mean area under the plasma concentration-time curve (AUC) of 44.32 ± 22.24 h∙ng/mL for the parent drug.[5] The concentration of the major metabolite, bazedoxifene-5-glucuronide, in plasma is approximately 10-fold higher than that of the unchanged drug.[2][4]
Experimental Workflow for Metabolite Confirmation
The definitive identification of Bazedoxifene metabolites relies on a systematic workflow that integrates analytical separation, detection, and comparison with certified reference standards.
Detailed Experimental Protocols
Sample Preparation
For the analysis of Bazedoxifene and its metabolites in plasma, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed to remove proteins and other interfering substances.[5] For urine samples, a dilute-and-inject approach may be feasible, or enzymatic hydrolysis can be used to cleave the glucuronide moiety for total drug measurement.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of drug metabolites due to its high sensitivity and selectivity.
-
Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid modifier like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for Bazedoxifene and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring specific precursor ion to product ion transitions for the parent drug and each metabolite. For high-resolution mass spectrometry (HRMS), full scan data is acquired to determine the accurate mass and elemental composition.
-
Example MRM Transitions (Hypothetical):
-
Bazedoxifene: m/z 471.3 → [product ion 1], [product ion 2]
-
Bazedoxifene Glucuronides: m/z 647.3 → 471.3 (loss of glucuronic acid)
-
-
Identity Confirmation with Reference Standards
The definitive confirmation of a metabolite's identity is achieved by comparing the analytical data from the biological sample with that of a certified reference standard.[6][7]
-
Retention Time Matching: The retention time of the putative metabolite peak in the sample chromatogram must match that of the reference standard analyzed under the identical LC conditions.
-
MS/MS Spectral Matching: The fragmentation pattern (MS/MS spectrum) of the putative metabolite must be identical to that of the reference standard. This provides a high degree of confidence in the structural elucidation.
Comparison of Analytical Alternatives
While LC-MS/MS is the most widely used technique, other methods can be employed, each with its own advantages and limitations.
| Technique | Advantages | Disadvantages | Application for Bazedoxifene Metabolites |
| LC-MS/MS | High sensitivity and selectivity, suitable for complex matrices, provides structural information through fragmentation.[8] | Requires specialized equipment and expertise, potential for matrix effects. | Gold standard for both quantification and confirmation of identity in biological fluids. |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Robust, widely available, and cost-effective. | Lower sensitivity and selectivity compared to MS, may not be suitable for complex matrices without extensive cleanup. | Can be used for quantification if concentrations are high enough and metabolites are well-resolved from endogenous interferences. Less suitable for definitive identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides unambiguous structural elucidation, highly quantitative without the need for identical internal standards.[8][9] | Low sensitivity, requires larger sample amounts and extensive purification.[8][10] | Impractical for routine analysis in biological matrices but invaluable for the initial structural characterization of synthesized reference standards. |
References
- 1. Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro metabolism, permeability, and efflux of bazedoxifene in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ensuring Fact-Based Metabolite Identification in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Recent Developments Toward Integrated Metabolomics Technologies (UHPLC-MS-SPE-NMR and MicroED) for Higher-Throughput Confident Metabolite Identifications [frontiersin.org]
- 10. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
A Comparative Guide to Regulatory Guidelines for Bioanalytical Method Validation with Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The use of an internal standard (IS) is a critical component of bioanalytical method validation, ensuring the accuracy and precision of quantifying drugs and their metabolites in biological matrices. Regulatory bodies worldwide have established guidelines to ensure the reliability of this data. This guide provides a comprehensive comparison of the current regulatory landscape, focusing on the harmonized principles under the International Council for Harmonisation (ICH) M10 guideline, now the standard for both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). We will also explore alternative internal standard strategies, supported by experimental data, and provide detailed experimental protocols.
Regulatory Landscape: Harmonization under ICH M10
Historically, navigating the nuances between FDA and EMA guidelines for bioanalytical method validation required careful consideration. However, with the adoption of the ICH M10 guideline, a significant step towards global harmonization has been achieved.[1] This guideline, effective in the European Union in January 2023 and adopted by the FDA in November 2022, now serves as the primary bioanalytical method validation guidance for both agencies, superseding their previous individual guidance documents.[2]
The core principles for the selection, use, and validation of internal standards are now consistent across both regulatory bodies. A suitable internal standard should be added to all calibration standards, quality controls (QCs), and study samples during sample processing, unless its absence can be justified.
While ICH M10 provides a unified framework, the FDA has issued additional detailed recommendations, particularly concerning the evaluation of internal standard response variability.[2] This highlights an area where researchers should be cognizant of specific FDA expectations.
Comparison of Key Guideline Requirements for Internal Standards
The following table summarizes the key tenets of the harmonized ICH M10 guideline concerning the use of internal standards, also noting areas of specific FDA emphasis.
| Parameter | ICH M10 Harmonized Requirement (FDA & EMA) | Specific FDA Recommendations/Emphasis |
| Type of Internal Standard | A stable isotope-labeled (SIL) analyte is the preferred choice. A structural analog may be used if a SIL-IS is not available. | Emphasizes that the selected IS should have similar physicochemical properties to the analyte to ensure it behaves similarly during sample processing and analysis.[3] |
| Internal Standard Concentration | Should be consistent across all samples and optimized to provide an appropriate response without interfering with the analyte of interest.[4] | The concentration should be high enough to minimize the contribution of any analyte impurity in the IS, especially for deuterated standards. |
| Interference Check | The response of any interfering peak at the retention time of the analyte in a blank sample spiked with the IS (zero sample) should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ). The response of any interfering peak at the retention time of the IS in blank samples should be less than 5% of the IS response in the LLOQ sample.[5] | The absence of interfering matrix effects must be demonstrated to ensure precision, selectivity, and sensitivity are not compromised.[3] |
| Internal Standard Response Variability | The internal standard response should be monitored to identify any systemic variability.[6] | Provides a specific guidance document on evaluating IS response variability, suggesting approaches to determine if observed variability impacts data accuracy and warrants further investigation.[2][3] |
| Stability | The stability of the internal standard in stock and working solutions, as well as in the biological matrix under various storage conditions (freeze-thaw, bench-top, long-term), must be evaluated.[6] | Stability testing for fixed-dose combination products should be conducted with the matrix spiked with all dosed compounds. |
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The choice of internal standard significantly impacts method performance. While SIL-IS are considered the "gold standard," structural analogs are a viable alternative when a SIL-IS is unavailable.[2] The following tables provide a comparative summary of their performance based on published data.
Table 1: Performance Comparison for Dabigatran Bioanalysis[10]
| Internal Standard | Type | Accuracy (%) | Precision (% RSD) | Matrix Effect (%) | Linearity (r²) |
| Dabigatran-d3 | Stable Isotope-Labeled | 89.8 - 104.4 | Within-run: <5.6, Between-run: <3.9 | Not explicitly stated | >0.99 |
| Dabigatran-¹³C₆ | Stable Isotope-Labeled | 99.4 - 103.4 | Intra-day: 1.07 - 8.76 | 88 - 102 (when corrected with IS) | >0.99 |
| Sertraline | Structural Analog | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: The data is compiled from different studies, and direct comparison should be made with caution as experimental conditions may vary.
Table 2: Performance Comparison for Everolimus (B549166) Bioanalysis[11]
| Internal Standard | Type | LLOQ (ng/mL) | Accuracy (% Recovery) | Precision (Total CV%) | Correlation with Reference Method (r) |
| Everolimus-d4 | Stable Isotope-Labeled | 1.0 | 98.3 - 108.1 | 4.3 - 7.2 | >0.98 |
| 32-desmethoxyrapamycin | Structural Analog | 1.0 | 98.3 - 108.1 | 4.3 - 7.2 | >0.98 |
In the case of everolimus, both the SIL-IS and the structural analog demonstrated acceptable performance.[7] However, for angiotensin IV quantification in rat brain dialysates, a study concluded that a structural analogue was not a suitable IS, and the use of a SIL analogue was indispensable for accurate quantification.[8]
Experimental Protocols
Detailed methodologies are crucial for the validation of internal standards. The following protocols are based on the harmonized ICH M10 guideline.
Internal Standard Suitability and Interference Check
Objective: To demonstrate that the selected internal standard is suitable for the method and does not interfere with the quantification of the analyte.
Protocol:
-
Prepare a set of blank matrix samples from at least six different sources.
-
Prepare a "zero sample" by spiking a blank matrix with the internal standard at its working concentration.
-
Prepare LLOQ samples by spiking a blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.
-
Analyze the blank, zero, and LLOQ samples using the bioanalytical method.
-
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be ≤ 20% of the analyte response at the LLOQ.[9]
-
The response of any interfering peak at the retention time of the internal standard in the blank samples should be ≤ 5% of the internal standard response in the LLOQ sample.[9]
-
Matrix Effect Evaluation
Objective: To assess the potential for matrix components to suppress or enhance the ionization of the analyte and internal standard.
Protocol:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare three sets of samples at low and high QC concentrations:
-
Set A: Analyte and internal standard in a neat solution (no matrix).
-
Set B: Blank matrix extract spiked with the analyte and internal standard post-extraction.
-
Set C: Matrix from each of the six lots spiked with the analyte and internal standard before extraction.
-
-
Calculate the matrix factor (MF) for the analyte and the IS-normalized MF.
-
MF = (Peak response in presence of matrix) / (Peak response in absence of matrix)
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Internal Standard Stability
Objective: To evaluate the stability of the internal standard under various conditions that mimic sample handling and storage.
Protocol:
-
Stock and Working Solution Stability:
-
Prepare fresh stock and working solutions of the internal standard.
-
Store aliquots of these solutions under intended storage conditions (e.g., refrigerated, room temperature) for a defined period.
-
Compare the response of the stored solutions to that of freshly prepared solutions.
-
-
Freeze-Thaw Stability:
-
Use low and high QC samples (at least 3 replicates per level).
-
Subject the samples to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -70°C to room temperature).
-
Analyze the samples against a freshly prepared calibration curve.
-
-
Bench-Top Stability:
-
Use low and high QC samples (at least 3 replicates per level).
-
Keep the samples at room temperature for a period that reflects the expected sample handling time.
-
Analyze the samples against a freshly prepared calibration curve.
-
-
Long-Term Stability:
-
Use low and high QC samples (at least 3 replicates per level).
-
Store the samples at the intended long-term storage temperature for a defined period.
-
Analyze the samples against a freshly prepared calibration curve.
-
-
Acceptance Criteria: The mean concentration at each level should be within ±15% of the nominal concentration.[6]
Visualizing Workflows and Relationships
Diagrams can clarify complex experimental workflows and logical relationships.
Caption: A typical bioanalytical workflow incorporating an internal standard.
Caption: Logical relationship of regulatory guidelines and internal standard validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
Safety Operating Guide
Proper Disposal of Bazedoxifene-5-glucuronide-d4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Bazedoxifene-5-glucuronide-d4, ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of in standard laboratory trash or poured down the drain.
-
Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions, in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and any solvents used. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
-
Labeling of Waste Container:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
If the waste is a solution, list all components and their approximate concentrations.
-
Indicate the relevant hazards (e.g., "Toxic," "Environmental Hazard").
-
Include the date of waste accumulation.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be away from general laboratory traffic and incompatible chemicals.
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS or contractor with a complete and accurate description of the waste.
-
Follow all institutional and local regulations for waste pickup and documentation.
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes key information for related compounds that should guide handling and disposal decisions.
| Parameter | Value/Information | Source |
| Bazedoxifene-d4 Hazard Classification | Suspected of damaging fertility or the unborn child (Reproductive toxicity 2, H361). Very toxic to aquatic life with long lasting effects (Aquatic Chronic 1, H410). | Safety Data Sheet for Bazedoxifene-d4 |
| General Chemical Waste | Do not dispose of down the drain or in standard trash. Must be treated as hazardous chemical waste. | General Laboratory Safety Guidelines |
| Waste Container Labeling | Must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards. | Institutional and Regulatory Requirements |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The procedures outlined are based on standard best practices for the management of hazardous chemical waste in a laboratory setting.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Personal protective equipment for handling Bazedoxifene-5-glucuronide-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Bazedoxifene-5-glucuronide-d4. The following procedures are based on best practices for potent pharmaceutical compounds and isotopically labeled materials, designed to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment
Key Hazards:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child[1].
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[1].
-
Potent Compound: Should be handled with care to avoid exposure.
Personal Protective Equipment (PPE)
A risk-based approach should be taken to select the appropriate level of PPE. The following table outlines recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for aerosol or dust generation. A PAPR with a hood or full-facepiece can offer high protection factors[2][3]. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters for lower-risk activities. A proper fit test is mandatory[2]. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection for handling potent compounds[2]. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated[2]. |
| Body Protection | Disposable Coveralls | Use coveralls made of materials like Tyvek® to protect against chemical splashes and dust[2][4]. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing[2]. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection[2]. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area[2]. |
Handling Procedures
Safe handling of potent compounds like this compound requires a systematic approach to minimize the risk of exposure.
3.1. Engineering Controls:
-
Containment: Whenever possible, handle the compound in a containment device such as a flexible glove bag or a rigid isolator to minimize dust and aerosol exposure[3][5].
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to control airborne contaminants[6].
3.2. Standard Operating Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: If possible, weigh the compound in a ventilated balance enclosure.
-
Donning PPE: Put on PPE in the correct order (e.g., shoe covers, inner gloves, coverall, outer gloves, respiratory protection, eye protection).
-
Handling: Avoid direct contact with the compound. Use tools such as spatulas and forceps. If crushing or manipulating tablets, take extreme care to avoid dust generation[7].
-
Doffing PPE: Remove PPE carefully in a designated area to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container[2].
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE[2].
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and exposure to others.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain[7]. |
| Contaminated Labware (disposable) | Place in a sealed, labeled hazardous waste container. |
| Contaminated PPE | Dispose of in a designated hazardous waste container immediately after use[8]. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to institutional guidelines. |
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[7]. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[7].
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention[7].
-
Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Clean the area with a damp cloth or a HEPA-filtered vacuum to avoid dust generation. Place all cleanup materials in a sealed container for hazardous waste disposal[7].
Diagram: PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE when handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aiha.org [aiha.org]
- 4. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 6. moravek.com [moravek.com]
- 7. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 8. ph.health.mil [ph.health.mil]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
